Daun02
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXMGNMIWJAEW-LCTCPDETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Daun02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daun02 is a novel prodrug that has emerged as a powerful tool in neuroscience research and holds potential for targeted cancer therapy. Its mechanism of action is centered on its selective conversion to the potent cytotoxic agent, daunorubicin, by the enzyme β-galactosidase. This targeted activation allows for the precise elimination of cells expressing this enzyme, which can be genetically engineered to be present in specific cell populations, such as activated neurons or tumor cells. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved.
Core Mechanism: Prodrug Activation
This compound is a chemically modified and inactive derivative of daunorubicin.[1][2] Its core mechanism of action relies on the enzymatic activity of β-galactosidase, an enzyme not naturally present in mammalian cells.[3] When this compound is introduced into a system containing cells that have been genetically engineered to express the bacterial lacZ gene, which codes for β-galactosidase, the enzyme cleaves a galactose moiety from the this compound molecule.[1][3] This cleavage event instantly converts this compound into its active form, daunorubicin.[1][2]
This targeted conversion is the cornerstone of this compound's utility. In neuroscience, researchers utilize transgenic animals where the lacZ gene is under the control of an activity-dependent promoter, such as c-fos.[1] This allows for the expression of β-galactosidase only in neurons that have been recently activated by a specific stimulus, enabling the selective inactivation of these neuronal ensembles upon administration of this compound.[1] In the context of oncology, this "suicide gene" approach involves delivering the lacZ gene to tumor cells, rendering them susceptible to this compound treatment while sparing healthy tissues.[4]
Experimental Workflow: Targeted Neuronal Inactivation
References
- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
A Technical Guide to the Enzymatic Conversion of Daun02 to Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the prodrug Daun02 and its targeted conversion to the chemotherapeutic agent daunorubicin. It details the underlying mechanism, quantitative efficacy data, and comprehensive experimental protocols for analysis, designed for professionals in the fields of oncology, neuroscience, and drug development.
Introduction: The Principle of Targeted Prodrug Therapy
Prodrugs are inactive compounds that are metabolized into active drugs within the body. This strategy is employed to improve drug delivery, reduce systemic toxicity, and enhance therapeutic efficacy. This compound is a glycosylated derivative of daunorubicin, an anthracycline antibiotic used in cancer chemotherapy.[1][2] The core principle of this compound therapy lies in its selective activation. This compound is specifically designed to be a substrate for the bacterial enzyme β-galactosidase (β-gal).[3][4] In therapeutic applications, the gene encoding β-galactosidase (lacZ) is delivered to and expressed exclusively in target cells, such as cancer cells or specific neuronal ensembles.[4][5] When this compound is administered systemically or locally, it is converted into its potent cytotoxic form, daunorubicin, only within the cells expressing β-galactosidase.[4][6] This targeted approach significantly enhances the selective toxicity of the antitumor agent while minimizing damage to healthy, non-target tissues.[3][7]
Core Mechanism: Enzymatic Conversion
The conversion of this compound to daunorubicin is a single-step enzymatic reaction. This compound is formally known as N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin.[8] The β-galactosidase enzyme catalyzes the hydrolysis of the glycosidic bond, cleaving the galactopyranosyl moiety from the this compound molecule. This cleavage releases the active daunorubicin. The hydrophilic nature of the glycosylated prodrug, this compound, is thought to limit its passive diffusion across cell membranes, contributing to its lower toxicity in non-target cells that do not express the activating enzyme.[3][7]
Caption: Enzymatic activation of the this compound prodrug.
Quantitative Data on Cellular Efficacy
The cytotoxic effect of this compound has been quantified in various cancer cell lines that were transduced to express the E. coli β-gal gene. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of the activated drug.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc02 | Pancreatic | 1.5 | [3] |
| MCF-7 | Breast | 3.5 | [3] |
| T47-D | Breast | 0.5 | [3] |
Table 1: In Vitro Cytotoxicity of this compound in β-gal Transduced Tumor Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound conversion and its effects.
This protocol is adapted from methodologies used for inactivating neuronal ensembles in Fos-lacZ transgenic rats.[6]
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution of 80 µg/µL.
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution can be stored at -20°C for up to one year.[6]
-
-
Intermediate Solution Preparation:
-
On the day of use, thaw the 80 µg/µL this compound stock solution to room temperature.
-
For every 15 µL of 20% Tween-80, add 2.5 µL of the this compound stock solution. For the vehicle control, add 2.5 µL of pure DMSO to the Tween-80.
-
-
Final Formulation for Injection:
-
To the intermediate solution, add 16.5 µL of sterile Phosphate-Buffered Saline (PBS) or artificial cerebrospinal fluid (aCSF). Mix well.
-
This yields a final concentration of 4 µg/µL this compound in a vehicle of 5% DMSO and 6% Tween-80 in PBS.[6]
-
Critical Step: Ensure the this compound stock solution is fully warmed to room temperature before adding aqueous solutions like PBS or aCSF to prevent irreversible precipitation.[6]
-
Use the final solution promptly and discard any remaining amount.
-
This protocol outlines a method to quantify the product, daunorubicin, following the incubation of this compound with β-galactosidase-expressing cells, based on established HPLC methods for anthracyclines.[9][10][11]
-
Sample Preparation:
-
Culture target cells (transduced to express β-gal) to an appropriate density.
-
Treat cells with this compound at the desired concentration and incubate for a specified time period.
-
Harvest and lyse the cells using standard methods (e.g., sonication or freeze-thaw cycles).
-
Perform protein precipitation by adding a 3:1 volume of acetonitrile to the cell lysate.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet cell debris and precipitated protein.[11]
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% orthophosphoric acid), for example, in a 95:5 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector at 230 nm or a fluorescence detector for higher sensitivity.[9][10]
-
Temperature: Maintain column at a constant temperature, e.g., 35 °C.[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure daunorubicin.
-
The concentration of daunorubicin in the experimental samples is determined by comparing its peak area to the standard curve.
-
The retention time for daunorubicin should be confirmed using the pure standard (e.g., approximately 4.3 minutes under the specified conditions).[9]
-
Caption: Workflow for quantifying this compound to daunorubicin conversion.
This protocol describes a standard method to assess the cytotoxic effects of this compound conversion using a tetrazolium-based (MTT or CCK-8) assay.[3][12][13]
-
Cell Seeding:
-
Seed β-gal expressing cells and non-expressing control cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the this compound-containing medium. Include wells with vehicle control and untreated cells.
-
Incubate the plates for a specified duration (e.g., 72 hours).[12]
-
-
MTT/CCK-8 Reagent Addition:
-
Following incubation, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
-
Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Mechanism of Action of Daunorubicin
Once this compound is converted to daunorubicin in the target cell, daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism.[14][15]
-
DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix. This physically obstructs the processes of DNA replication and transcription.[14]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that normally resolves DNA supercoils. This leads to the accumulation of double-strand breaks in the DNA.[14][15]
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can participate in redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cellular membranes.[4][15]
These events collectively trigger a cellular damage response, ultimately leading to the activation of the apoptotic cascade and programmed cell death.[6][16]
Caption: Downstream effects of daunorubicin after its formation.
References
- 1. Doxorubicin nanoformulations on therapy against cancer: An overview from the last 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. apexbt.com [apexbt.com]
- 4. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 6. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nsuworks.nova.edu [nsuworks.nova.edu]
- 12. dovepress.com [dovepress.com]
- 13. dovepress.com [dovepress.com]
- 14. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
The Role of β-Galactosidase in Daun02 Activation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted activation of prodrugs at specific pathological sites represents a significant advancement in therapeutic strategies, aiming to enhance efficacy while minimizing systemic toxicity. One such promising approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT), which utilizes the delivery of a gene encoding a non-endogenous enzyme to target cells. This enzyme then locally converts a systemically administered, non-toxic prodrug into a potent cytotoxic agent. This technical guide provides an in-depth exploration of the GDEPT system involving the prodrug Daun02 and the activating enzyme, Escherichia coli β-galactosidase.
This compound is a galactoside derivative of the potent anthracycline chemotherapeutic agent, daunorubicin. In its prodrug form, this compound is biologically inactive. However, in the presence of β-galactosidase, an enzyme not typically found in mammalian cells, the glycosidic bond of this compound is cleaved, releasing the active daunorubicin. This targeted activation has been harnessed in both cancer therapy and neuroscience research to selectively eliminate tumor cells or inactivate specific neuronal ensembles. This guide will delve into the core mechanism of this compound activation, present available quantitative data, detail relevant experimental protocols, and illustrate the downstream cellular consequences of this targeted therapeutic strategy.
Mechanism of this compound Activation
The fundamental principle of this compound activation lies in the enzymatic activity of β-galactosidase. This compound is chemically identified as N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin. The galactose moiety renders the molecule inactive and unable to exert the cytotoxic effects of its parent compound, daunorubicin.
The activation process is initiated when β-galactosidase, expressed in target cells following the delivery of the lacZ gene, recognizes and binds to the galactose residue of this compound. The enzyme then catalyzes the hydrolysis of the β-glycosidic bond. This cleavage results in the release of two products: the active drug, daunorubicin, and a self-immolative linker. The released daunorubicin is then free to intercalate into the DNA of the target cell, leading to the inhibition of DNA and RNA synthesis, ultimately triggering apoptotic cell death.[1]
Quantitative Data on this compound Activation and Efficacy
Table 1: In Vitro Efficacy of this compound in β-Galactosidase-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| Panc02 | Pancreatic Cancer | 1.5 | [2] |
| MCF-7 | Breast Cancer | 3.5 | [2] |
| T47-D | Breast Cancer | 0.5 | [2] |
| PC3 | Prostate Cancer | 5.0 | [2] |
| DU145 | Prostate Cancer | 5.5 | [2] |
| LNCaP | Prostate Cancer | 5.0 | [2] |
Table 2: Kinetic Parameters of E. coli β-Galactosidase with Common Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.1 - 1.0 | Variable | ~640 | [3][4] |
| Chlorophenol red-β-D-galactopyranoside (CPRG) | Not widely reported | Not widely reported | Not widely reported | |
| Lactose | 1.35 - 23.28 | Variable | Not widely reported | [4] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for injection into animal models.
Materials:
-
This compound powder (MW: 884.79 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Phosphate-buffered saline (PBS), sterile, 1X
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For a final concentration of 4 µg/µL, a higher concentration stock in DMSO is recommended.
-
In a sterile microcentrifuge tube, combine the necessary volume of the this compound stock solution with Tween-80 and PBS. A commonly used formulation is 5% DMSO, 6% Tween-80 in PBS.
-
Vortex the solution thoroughly to ensure complete dissolution of this compound.
-
Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility before injection.
-
The final concentration of this compound is typically 4 µg/µL for intracerebral injections.
Quantitative β-Galactosidase Activity Assay using ONPG
Objective: To quantify the activity of β-galactosidase in cell lysates.
Materials:
-
Cell lysate containing β-galactosidase
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na2CO3) solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm
Protocol:
-
Thaw the cell lysate on ice.
-
In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of cell lysate (e.g., 1-100 µL, depending on expected enzyme activity).
-
Add Z-buffer to a final volume of 1 mL (for cuvettes) or a smaller volume for microplates.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding 200 µL of the ONPG solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The development of a yellow color indicates the hydrolysis of ONPG.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Measure the absorbance of the solution at 420 nm.
-
Calculate the β-galactosidase activity using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where:
-
A420 is the absorbance at 420 nm
-
t is the reaction time in minutes
-
V is the volume of the cell culture used in mL
-
OD600 is the optical density of the cell culture at 600 nm before lysis
-
Downstream Signaling Pathways of Daunorubicin
Upon its release from this compound by β-galactosidase, daunorubicin exerts its cytotoxic effects through a complex network of signaling pathways, primarily culminating in apoptosis. The primary mechanism of action is the intercalation of daunorubicin into the DNA of the target cell, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA and RNA synthesis.
Beyond DNA intercalation, daunorubicin has been shown to induce apoptosis through both intrinsic and extrinsic pathways:
-
Intrinsic (Mitochondrial) Pathway: Daunorubicin can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.
-
Extrinsic (Death Receptor) Pathway: Daunorubicin can upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex activates caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.
-
Ceramide-Mediated Apoptosis: Daunorubicin has also been reported to stimulate the activity of sphingomyelinase, leading to the production of ceramide. Ceramide acts as a second messenger in apoptotic signaling, further promoting the activation of caspases and cell death.
Conclusion
The activation of the prodrug this compound by β-galactosidase is a powerful and selective therapeutic strategy with significant potential in oncology and neuroscience. This technical guide has provided a comprehensive overview of the core principles of this GDEPT system, from the molecular mechanism of activation to the downstream cellular consequences. While a complete quantitative kinetic profile of the this compound-β-galactosidase interaction remains to be fully elucidated, the available efficacy data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The continued refinement of gene delivery vectors and a deeper understanding of the enzymatic-prodrug interface will undoubtedly pave the way for the clinical translation of this and similar targeted therapeutic approaches.
References
- 1. Structure-reactivity relationships for beta-galactosidase (Escherichia coli, lac Z). 3. Evidence that Glu-461 participates in Brønsted acid-base catalysis of beta-D-galactopyranosyl group transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Studies of β-Galactosidase Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Daun02 and c-fos-lacZ Transgenic Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Daun02 and c-fos-lacZ transgenic rat models, a powerful chemogenetic tool for selectively inactivating neurons that are activated by specific behavioral experiences. This technology has proven invaluable for establishing causal relationships between neuronal ensembles and learned behaviors, particularly in the fields of addiction, learning, and memory.
Introduction: The Core Principles
Learned behaviors are mediated by sparsely distributed populations of neurons, often referred to as "neuronal ensembles."[1][2] For many years, while correlational evidence linked the activity of these ensembles to specific behaviors, tools to establish a causal link were lacking. The this compound/c-fos-lacZ system was developed to address this gap by allowing for the selective and persistent inactivation of neurons that are strongly activated during a specific event.[1][2][3]
The system relies on a transgenic rat that expresses the bacterial gene lacZ, encoding the enzyme β-galactosidase (β-gal), under the control of the c-fos promoter.[1][2] The c-fos gene is an immediate early gene, and its expression is rapidly and transiently induced in neurons following strong synaptic activity.[1][2] Consequently, in these transgenic rats, neurons that are robustly activated by a behavioral experience will express both c-Fos and β-gal.
The second component of the system is this compound, a biologically inactive prodrug.[1][4] When this compound is locally infused into a brain region of interest, the β-gal expressed by the activated neurons cleaves this compound, converting it into the cytotoxic compound daunorubicin.[1][2][5] Daunorubicin then selectively inactivates these neurons, either by reducing their excitability or by inducing apoptosis, without affecting the surrounding inactive neurons.[1][3] This targeted inactivation allows researchers to subsequently assess the behavioral consequences of silencing a specific, experience-defined neuronal ensemble.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from studies utilizing the this compound/c-fos-lacZ model, providing a reference for experimental design and interpretation.
Table 1: this compound Administration Parameters
| Parameter | Value | Brain Region(s) | Vehicle | Source |
| Concentration | 4 µg/µL | Prefrontal Cortex, Nucleus Accumbens | 5% DMSO, 6% Tween-80 in PBS | [1][6] |
| 2 µ g/0.5 µL | Nucleus Accumbens Shell and Core | 5% DMSO, 6% Tween-80 in PBS | [2][6] | |
| Infusion Volume | 0.5 µL/side | Prefrontal Cortex, Nucleus Accumbens | As above | [3][6] |
| Infusion Rate | 1 µL/min | Prefrontal Cortex, Nucleus Accumbens | As above | [1][3] |
| Timing of Infusion | 90 minutes post-behavior/cue exposure | General | As above | [1][2][4] |
Table 2: Efficacy of this compound Inactivation
| Brain Region | Behavioral Condition | Percentage of Activated Neurons (c-fos+ or β-gal+) | Inactivation Effect | Source |
| Nucleus Accumbens | Context-specific cocaine sensitization | ~3% of total neurons | Attenuated locomotor sensitization | [2] |
| Ventral Medial Prefrontal Cortex | Context-induced reinstatement of heroin seeking | ~6% of total neurons | Decreased reinstatement of heroin seeking | [2] |
| Orbitofrontal Cortex | Cue-induced heroin seeking after withdrawal | ~12% of total neurons | Decreased cue-induced heroin seeking | [2] |
| Infralimbic Cortex | Cue-induced reinstatement of alcohol seeking | Not specified | Increased alcohol seeking in reinstatement test | [7] |
| Nucleus Accumbens Shell | Context-induced reinstatement of cocaine seeking | 3.3% of total neurons | Attenuated reinstatement of cocaine seeking | [8] |
Table 3: Behavioral Outcomes of this compound Inactivation
| Behavioral Paradigm | Brain Region | Target Neuronal Ensemble | Behavioral Effect of Inactivation | Source |
| Cocaine Self-Administration (Reinstatement) | Ventral Medial Prefrontal Cortex | Cocaine-seeking recall | Attenuated cocaine seeking | [6] |
| Cocaine Self-Administration (Reinstatement) | Nucleus Accumbens Shell | Context-associated cocaine memory | Attenuated context-induced reinstatement | [8] |
| Alcohol Self-Administration (Reinstatement) | Infralimbic Cortex | Cue-associated alcohol memory | Increased cue-induced reinstatement | [7] |
| Heroin Self-Administration (Reinstatement) | Ventral Medial Prefrontal Cortex | Context-associated heroin memory | Decreased context-induced reinstatement | [2] |
| Fear Conditioning (Memory Recall) | Dentate Gyrus | Fear memory trace | (Conceptual) Suggested to impair fear memory recall | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments using the this compound/c-fos-lacZ transgenic rat model.
Breeding and Genotyping of c-fos-lacZ Rats
-
Breeding Strategy: Hemizygous c-fos-lacZ transgenic rats (on a Sprague-Dawley background) should be mated with wild-type Sprague-Dawley rats. This will result in approximately 50% of the offspring being hemizygous for the transgene. Homozygous rats are not recommended as they may express higher basal levels of β-gal, which could lead to non-specific neuronal inactivation.
-
Genotyping: Tail biopsies are taken from pups at weaning. DNA is extracted, and PCR is performed using primers specific for the lacZ gene.
Stereotaxic Surgery for Guide Cannula Implantation
-
Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine mixture).
-
Stereotaxic Implantation: The rat is placed in a stereotaxic apparatus. The skull is exposed, and small burr holes are drilled over the target brain region(s).
-
Nucleus Accumbens Shell Coordinates: Anteroposterior (AP): +1.7 mm, Mediolateral (ML): ±3.8 mm (at a 25° angle), Dorsoventral (DV): -6.8 mm from dura.[2]
-
Prelimbic Cortex Coordinates: AP: +2.8 mm, ML: ±0.6 mm, DV: -3.8 mm from bregma.
-
-
Guide Cannula: Bilateral guide cannulae (23-gauge) are lowered to the desired coordinates and secured to the skull with dental cement and skull screws. A dummy cannula is inserted into each guide to maintain patency.
-
Post-operative Care: Rats are allowed to recover for at least one week before behavioral procedures begin.
This compound Preparation and Administration
-
This compound Stock Solution: this compound is dissolved in 100% DMSO to a concentration of 80 µg/µL. This stock solution can be stored at -20°C.
-
Working Solution: On the day of infusion, the this compound stock is thawed and diluted to a final concentration of 4 µg/µL in a vehicle of 5% DMSO and 6% Tween-80 in sterile PBS. The vehicle solution should be prepared in the same manner.
-
Infusion Procedure:
-
The behavioral paradigm to induce c-fos expression is performed (e.g., cue exposure, drug self-administration session).
-
90 minutes after the start of the behavioral induction, the rat is gently restrained.
-
The dummy cannulae are removed, and infusion cannulae (30-gauge), extending 1 mm beyond the guide cannulae, are inserted.
-
This compound or vehicle is infused bilaterally at a rate of 1 µL/min for a total volume of 0.5 µL per side.
-
The infusion cannulae are left in place for an additional minute to allow for diffusion before being replaced by the dummy cannulae.
-
Behavioral testing is typically conducted 3 days after this compound infusion.[1]
-
Intravenous Cocaine Self-Administration
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit port on the back.
-
Apparatus: Self-administration sessions are conducted in operant chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter.
-
Training: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 1.0 mg/kg/infusion). Each infusion is paired with a cue light presentation. The inactive lever has no programmed consequences. Sessions are typically 2-6 hours daily for 10-14 days.
-
Extinction: Following acquisition, extinction sessions are conducted where active lever presses no longer result in cocaine infusion or cue presentation.
-
Reinstatement: To test for relapse-like behavior, rats are returned to the operant chamber, and responding on the active lever is measured in the presence of cocaine-associated cues or a priming injection of cocaine, but without drug reward.
Histology and Verification of Inactivation
-
Perfusion and Brain Extraction: Following behavioral testing, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted and post-fixed.
-
X-gal Staining: To visualize β-gal expressing neurons, brain sections are incubated in a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). β-gal cleaves X-gal, producing a blue precipitate in the cells where it is expressed.
-
Immunohistochemistry: Standard immunohistochemical techniques can be used to label for c-Fos protein to confirm co-expression with β-gal and to quantify the number of activated neurons in different experimental groups.
-
Quantification: The number of blue (X-gal positive) or brown (c-Fos positive) cells in the target brain region is counted using a microscope and appropriate software. A significant reduction in the number of β-gal positive cells in the this compound-treated group compared to the vehicle group following a behavioral challenge confirms successful inactivation.
Mandatory Visualizations
The following diagrams illustrate the key molecular and experimental processes involved in the use of the this compound/c-fos-lacZ model.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 5. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. oipub.com [oipub.com]
An In-Depth Technical Guide to Daun02-Mediated Neuronal Inactivation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The study of neuronal ensembles—sparse populations of neurons activated during specific behaviors, learning events, or sensory experiences—is fundamental to understanding the neural basis of cognition and disease. A significant challenge has been to establish a causal link between the activity of these specific ensembles and subsequent behavior. The Daun02-mediated inactivation technique is a powerful chemogenetic tool designed to address this challenge. It allows for the selective and persistent silencing of neurons that were recently activated, leaving the surrounding, non-activated neurons unaffected.[1][2][3]
This method utilizes transgenic animals, typically c-fos-lacZ rats or mice, where the promoter for the immediate early gene c-fos (a marker of recent, strong neuronal activity) drives the expression of the bacterial enzyme β-galactosidase (β-gal).[2][4] The system's ingenuity lies in its two-component approach: genetic targeting of active neurons with β-gal and the subsequent administration of an inactive prodrug, this compound. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative outcomes associated with this technique.
Core Principle: A Two-Step Inactivation System
The this compound method operates on a principle of enzyme-prodrug therapy adapted for neuroscience. It hinges on the activity-dependent expression of a bacterial enzyme that metabolizes a benign prodrug into a potent cytotoxic agent, thereby ensuring that inactivation is restricted to the neurons of interest.
-
Activity-Dependent Enzyme Expression : In c-fos-lacZ transgenic animals, a salient stimulus or behavior (e.g., cue exposure, drug administration) triggers robust neuronal firing. This strong depolarization induces the expression of the immediate early gene c-fos. Due to the transgene, this also drives the transcription of the lacZ gene and subsequent translation of the β-galactosidase enzyme, specifically within these activated neurons.[1][2]
-
Prodrug Conversion : The prodrug this compound (N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin) is systemically inert and can be microinjected directly into a target brain region.[2][5] In the presence of β-galactosidase, this compound is cleaved, releasing its active form, daunorubicin.[2][4]
-
Selective Neuronal Inactivation : Daunorubicin is a well-characterized DNA intercalator and topoisomerase II inhibitor that disrupts normal cellular function. This conversion and subsequent inactivation only occurs within the β-gal-expressing neurons that were activated by the initial behavioral event.[1]
Mechanisms of Neuronal Inactivation
The precise mechanism by which daunorubicin disables neurons is a subject of ongoing investigation, with evidence supporting two primary outcomes: a permanent lesion via cell death or a persistent but potentially reversible reduction in neuronal excitability.[6]
-
Apoptotic Cell Death : Several studies suggest that daunorubicin, consistent with its function as an anthracycline antibiotic, induces apoptosis (programmed cell death).[1][2][3] This provides a permanent method for removing the targeted neuronal ensemble from its circuit.
-
Reduced Neuronal Excitability : Other evidence points towards a non-lethal mechanism where daunorubicin reduces neuronal excitability.[6] Electrophysiological recordings from this compound-treated neurons show a decrease in the number of action potentials, an increase in action potential threshold, and a larger afterhyperpolarization.[6] This effect may be mediated by the blockade of voltage-dependent calcium channels.[1][7]
It is possible that both mechanisms occur, and the observed outcome may depend on experimental conditions or the specific neuronal population being targeted.[6]
Experimental Protocols
A standardized experimental workflow is crucial for the successful application of the this compound technique. The timeline generally involves behavioral training to establish a neuronal ensemble, an "induction day" to reactivate that ensemble, followed by the inactivation and subsequent testing.[3]
Preparation of this compound Solution
Proper preparation of the this compound solution is critical, as solubility and vehicle composition can impact efficacy and potential tissue damage.[2]
-
Objective : To solubilize this compound for intracranial microinjection.
-
Materials :
-
This compound powder (MW 884.79)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS)
-
-
Protocol :
-
A commonly used and effective vehicle is 5% DMSO and 6% Tween-80 in PBS.[2]
-
Prepare the vehicle solution first.
-
Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 4 µg/µL).[2]
-
Dissolve the this compound powder in the vehicle. This may require vortexing and brief sonication.
-
Store aliquots at -20°C or below until use.
-
Surgical Implantation of Guide Cannula
Direct injection into the brain region of interest is necessary as this compound does not cross the blood-brain barrier.[3]
-
Objective : To stereotaxically implant a guide cannula above the target brain region for later microinjection.
-
Materials :
-
c-fos-lacZ transgenic rat or mouse
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement and jeweler's screws
-
-
Protocol :
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Using a brain atlas, determine the precise coordinates (anterior-posterior, medial-lateral, dorsal-ventral) for the target region.
-
Drill a small hole in the skull above the target site.
-
Slowly lower the guide cannula to the correct DV coordinate.
-
Secure the cannula to the skull using jeweler's screws and dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for approximately one week before behavioral training.[3]
-
Microinjection and Behavioral Testing
Timing is critical. The this compound injection must coincide with the peak of β-gal expression following neuronal activation.
-
Objective : To inactivate the behaviorally-activated neuronal ensemble and assess the behavioral consequences.
-
Protocol :
-
Induction Day : Expose the animal to the specific cues or conditions that activate the neuronal ensemble of interest (e.g., placement in a drug-associated context).[1][3]
-
Injection : 90-120 minutes after the start of the induction session, perform the microinjection.[2][3] This timing corresponds to the maximal expression of the β-gal protein.[1]
-
Remove the dummy cannula and insert the injector, which should extend slightly beyond the guide cannula tip.
-
Infuse this compound (or vehicle for control groups) at a slow, steady rate.
-
Leave the injector in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
Test Day : Typically 3 days after the injection, re-expose the animal to the behavioral test to measure the effects of the inactivation.[1][3]
-
Histological Verification
Post-mortem analysis is essential to confirm the successful inactivation of the target cells.
-
Objective : To quantify the reduction in β-gal-expressing neurons in the target region.
-
Protocol :
-
Following the final behavioral test, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[2][3]
-
Extract the brain and post-fix in PFA.
-
Section the brain on a cryostat or vibratome.
-
Perform X-gal staining to visualize β-gal-positive cells or use immunohistochemistry to detect the β-gal protein.[2]
-
Count the number of stained cells in the target region and compare the counts between this compound-treated and vehicle-treated animals.[3]
-
Quantitative Data Summary
The efficacy of this compound is measured by both the reduction in the target cell population and the corresponding change in behavior.
Table 1: Histological Effects of this compound Inactivation
| Brain Region | Behavioral Context | Measurement | Result | Reference |
|---|---|---|---|---|
| Infralimbic Cortex (IL) | Cue-induced reinstatement of alcohol seeking | Number of lacZ-positive nuclei | Significant reduction in this compound-treated rats vs. vehicle (p < 0.01) | [8] |
| Nucleus Accumbens | Cocaine-induced locomotor sensitization | Number of β-gal-expressing neurons | Significant decrease in this compound group vs. vehicle after context re-exposure | [1] |
| Ventral mPFC | Context-induced reinstatement of heroin seeking | Number of β-gal-expressing neurons | this compound decreased neuronal activation vs. vehicle in the heroin-associated context |[1] |
Table 2: Electrophysiological Effects of this compound Inactivation
| Parameter | Effect of this compound Treatment | Mechanism | Reference |
|---|---|---|---|
| Action Potential Number | Decreased | --- | [6] |
| Action Potential Threshold | Increased | Suggests reduced excitability | [6] |
| Afterhyperpolarization Size | Increased | Suggests reduced excitability | [6] |
| Input Resistance | No significant change | --- |[6] |
Conclusion
The this compound-mediated inactivation method is a proven and valuable tool for establishing causal relationships between specific neuronal ensembles and behavior.[4][6] Its primary strength lies in its ability to target neurons based on their activity history, offering a level of specificity that is difficult to achieve with other methods. While the precise downstream molecular mechanism—apoptosis versus reduced excitability—may vary, the functional outcome is a robust and persistent silencing of a behaviorally-defined cell population.[1][6] Careful adherence to the established protocols for drug preparation, surgery, and injection timing is paramount for achieving reliable and interpretable results.
References
- 1. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 5. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Delving into Memory Engrams: A Technical Guide to Daun02-Mediated Neuronal Inactivation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Daun02, a powerful tool for the targeted inactivation of neuronal ensembles, in the study of memory engrams. By leveraging the genetic tagging of active neurons, the this compound system offers a means to establish causal relationships between specific cell populations and learned behaviors. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this technique in a research setting.
Introduction: Unmasking the Engram
The concept of a memory engram, a persistent physical trace of a memory in the brain, has fascinated neuroscientists for over a century. Identifying and manipulating these engrams are crucial steps in understanding the neural basis of learning and memory. The this compound inactivation method provides a means to selectively silence neurons that were recently activated during a specific behavioral experience, thereby allowing researchers to probe their necessity for subsequent memory recall and expression.[1][2][3] This technique relies on a transgenic animal model, typically Fos-lacZ rats or mice, where the expression of the bacterial enzyme β-galactosidase (β-gal) is driven by the promoter of the immediate early gene c-fos, a well-established marker of neuronal activity.[1][4]
The this compound Mechanism of Action: A Targeted Approach
The this compound system is a chemogenetic tool that hinges on the enzymatic conversion of an inactive prodrug into a potent cellular inhibitor.[1]
2.1. The Key Players:
-
Fos-lacZ Transgenic Model: These animals express the lacZ gene, which codes for β-galactosidase, under the control of the c-fos promoter.[1][4] Consequently, neurons that are strongly activated by a learning event or a behavioral task will transiently express β-gal.[2][3]
-
This compound (Prodrug): This biologically inactive compound is a derivative of the anthracycline daunorubicin.[1][5] Due to its chemical structure, this compound can be administered directly into a specific brain region of interest without affecting neurons that do not express β-gal.[3]
-
Daunorubicin (Active Drug): When this compound is present in a neuron expressing β-galactosidase, the enzyme cleaves a galactose group from the this compound molecule, converting it into the cytotoxic compound daunorubicin.[1][6]
2.2. Cellular Consequences of Daunorubicin:
Once formed, daunorubicin exerts its effects on the targeted neuron through multiple proposed mechanisms:
-
Apoptotic Cell Death: Daunorubicin is a known intercalating agent that can disrupt DNA synthesis and repair, ultimately triggering the cell's apoptotic cascade, leading to its elimination.[4][5][6][7]
-
Blockade of Voltage-Dependent Calcium Channels: Evidence also suggests that daunorubicin can block voltage-dependent calcium channels, which would persistently reduce neuronal excitability and effectively silence the neuron without necessarily causing immediate cell death.[5][6]
The a precise mechanism, whether through immediate silencing or delayed apoptosis, may depend on experimental conditions and the concentration of the active compound.[7]
Below is a diagram illustrating the signaling pathway of this compound-mediated neuronal inactivation.
Caption: Mechanism of this compound-mediated neuronal inactivation.
Experimental Design and Protocols
A successful this compound experiment requires careful planning and execution. The following sections outline the key steps and considerations.
3.1. Animal Model and Surgical Procedures:
-
Animal Model: The most common model is the Fos-lacZ transgenic rat, although Fos-lacZ mice have also been used.[1] It is crucial to genotype the animals to confirm the presence of the lacZ transgene.[4]
-
Stereotaxic Surgery: To deliver this compound to a specific brain region, guide cannulae are stereotaxically implanted above the target area.[1][3] This allows for precise and repeatable microinfusions.
3.2. This compound Preparation and Administration:
The preparation of the this compound solution is a critical step, as its solubility can be limited.[5]
| Parameter | Value/Description | Reference(s) |
| This compound Concentration | 4 µg/µL | [1] |
| Vehicle (Cortical Areas) | 5% DMSO, 6% Tween-80 in PBS | [1] |
| Vehicle (Nucleus Accumbens) | 50% DMSO and 50% artificial cerebrospinal fluid (aCSF) | [1] |
| Infusion Volume | 0.5 µL per side | [1][8] |
| Infusion Rate | 1 µL/min | [1] |
3.3. Behavioral Timeline:
A typical this compound experiment follows a specific timeline to ensure that the prodrug is administered when β-gal expression is maximal.
Caption: General experimental workflow for this compound-mediated inactivation.
3.4. Control Groups:
To ensure the specificity of the observed behavioral effects, several control groups are essential:
-
Vehicle Control: Animals receive an infusion of the vehicle solution without this compound to control for the effects of the infusion procedure itself.
-
Behavioral Control: this compound is administered after exposure to a novel or neutral context/cue that does not activate the specific memory engram being studied.[6] This controls for non-specific effects of inactivating a random population of active neurons.
Data Analysis and Interpretation
4.1. Behavioral Data:
Quantitative analysis of behavioral measures (e.g., freezing time, lever presses, locomotor activity) is performed to compare the performance of this compound-treated animals with control groups. A significant difference in behavior between the this compound group and control groups suggests that the targeted neuronal ensemble is necessary for the expression of that behavior.
4.2. Histological Verification:
Post-mortem histological analysis is crucial to verify the effectiveness and specificity of the neuronal inactivation.
| Staining Method | Purpose | Reference(s) |
| X-gal Staining | To visualize β-galactosidase-expressing neurons. A reduction in the number of stained cells in the this compound-treated group confirms inactivation. | [1] |
| Fos Immunohistochemistry | To quantify the number of activated neurons during the final behavioral test. A decrease in Fos-positive cells in the target region of this compound-treated animals indicates successful inactivation of the ensemble. | [8] |
| β-galactosidase Immunohistochemistry | An alternative to X-gal staining for detecting β-gal expressing neurons. | [1] |
| Fluoro-Jade B Staining | To detect degenerating neurons and confirm apoptosis. | [9] |
The degree of co-localization between Fos and β-gal is an important factor, as the technique is most effective in brain regions with high co-expression.[6][10]
Advantages and Limitations
5.1. Advantages:
-
Causal Inference: Allows for establishing a causal link between a specific neuronal ensemble and a behavior.[1][2]
-
Temporal Specificity: The inactivation is targeted to neurons that were active within a specific time window (around 90 minutes before this compound infusion).[2][11]
-
Spatial Specificity: The use of targeted microinfusions allows for the inactivation of neuronal ensembles in a specific brain region.[3]
5.2. Limitations:
-
Irreversibility: In many cases, the inactivation is permanent due to apoptosis, which prevents the study of the same neuronal ensemble in subsequent, different behavioral tasks.[4][7]
-
Dependence on c-fos Promoter: The technique is limited to behaviors that induce a level of neuronal activity sufficient to activate the c-fos promoter.[6]
-
Transgenic Model Requirement: The necessity of a Fos-lacZ transgenic line can be a limitation in terms of availability and the species that can be studied.[12]
-
Co-expression Variability: The effectiveness of the technique can vary between brain regions depending on the degree of co-expression of Fos and β-galactosidase.[6]
Comparison with Other Techniques
The this compound method is one of several techniques available for manipulating neuronal activity.
| Technique | Principle | Advantages | Disadvantages |
| This compound | Chemogenetic inactivation of Fos-expressing neurons. | Causal inference, temporal and spatial specificity. | Often irreversible, requires transgenic model. |
| DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) | Genetically engineered receptors activated by a specific ligand (e.g., CNO) to either excite or inhibit neuronal activity. | Reversible, can be used for both activation and inhibition. | Slower kinetics than optogenetics, potential off-target effects of the ligand. |
| Optogenetics | Light-sensitive ion channels are expressed in neurons, allowing for their activation or inhibition with high temporal precision using light. | High temporal precision, reversible. | Requires invasive light delivery (fiber optics), potential for phototoxicity. |
| TRAP (Targeted Recombination in Active Populations) | An activity-dependent genetic technique that allows for permanent labeling and manipulation of neurons that were active during a specific time window. | Permanent labeling for long-term tracking, can be combined with various effectors (e.g., DREADDs, optogenetics). | Requires a "double-transgenic" system or viral delivery, the labeling is permanent.[13][14][15][16] |
Below is a diagram illustrating the logical relationship of the components in the this compound system.
Caption: Logical relationship of components in the this compound system.
Conclusion
The this compound inactivation technique is a valuable tool in the neuroscientist's arsenal for dissecting the neural circuits of learning and memory. By enabling the selective silencing of behaviorally activated neuronal ensembles, it provides a powerful approach to test the causal role of these ensembles in memory function. While it has its limitations, particularly its general irreversibility, careful experimental design and the use of appropriate controls can yield significant insights into the identity and function of memory engrams. As our understanding of the molecular and cellular basis of memory continues to evolve, techniques like this compound-mediated inactivation will remain instrumental in bridging the gap between neuronal activity and behavior.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct memory engrams in the infralimbic cortex of rats control opposing environmental actions on a learned behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 13. Permanent Genetic Access to Transiently Active Neurons via TRAP: Targeted Recombination in Active Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FosTRAP and ArcTRAP Mouse Strains for Neural Circuit Identification and Manipulation - Jackson labs stock number: 021882 | Explore Technologies [techfinder.stanford.edu]
- 15. Genetic strategies to access activated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temporal Evolution of Cortical Ensembles Promoting Remote Memory Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Daun02 in the Study of Addiction and Relapse: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of addiction and the persistent nature of relapse has long been a central focus of neuroscience research. A key challenge in this field is to understand the causal role of specific neuronal ensembles that are activated by drug-related cues and contexts in driving drug-seeking behavior. The development of the Daun02-inactivation method has provided a powerful tool to selectively silence these behaviorally-activated neurons, offering unprecedented insight into the neural circuits underlying addiction and relapse. This technical guide provides an in-depth overview of the this compound methodology, its application in addiction studies, and the core signaling pathways involved.
The this compound Inactivation Method: A Targeted Approach
The this compound method is a pharmacogenetic technique that allows for the selective inactivation of neurons that have been recently activated.[1] This is achieved through the use of the inactive prodrug, this compound, in conjunction with transgenic animals, typically Fos-lacZ rats or mice.[1]
Mechanism of Action:
-
Neuronal Activation and Gene Expression: In Fos-lacZ transgenic animals, the promoter for the immediate early gene c-fos, a marker of neuronal activation, drives the expression of the bacterial gene lacZ.[1] The product of the lacZ gene is the enzyme β-galactosidase (β-gal).[1] Therefore, when a neuron is strongly activated by a stimulus, such as a drug-associated cue, it will express both Fos and β-galactosidase.[1]
-
Prodrug Conversion: this compound is a biologically inactive prodrug that can be locally infused into a specific brain region.[1]
-
Selective Inactivation: In the presence of β-galactosidase, this compound is converted into its active form, daunorubicin.[1] Daunorubicin is a potent topoisomerase II inhibitor that disrupts DNA replication and repair, leading to a reduction in neuronal excitability and, in some cases, apoptosis (cell death).[1][2] This effectively silences the neurons that were recently activated.[1]
Experimental Protocols in Addiction and Relapse Studies
The this compound inactivation method has been instrumental in dissecting the neural circuits of addiction for various substances, most notably cocaine and heroin. Below are detailed methodologies for typical experimental paradigms.
Cocaine Self-Administration and Reinstatement Model
This model is used to study the reinforcing properties of cocaine and the mechanisms of relapse to cocaine-seeking behavior.
Experimental Workflow:
Detailed Methodology:
-
Subjects: Fos-lacZ transgenic rats are typically used.[3]
-
Surgery: Rats are anesthetized and stereotactically implanted with bilateral guide cannulae aimed at the brain region of interest, such as the nucleus accumbens (NAc) shell or the ventral medial prefrontal cortex (vmPFC).[3][4]
-
Cocaine Self-Administration: Following a recovery period of approximately one week, rats are trained to self-administer cocaine (e.g., 1.0 mg/kg/infusion) by pressing a lever in a specific operant chamber (Context A).[3] This phase typically lasts for 14 days.[3]
-
Extinction: After the self-administration phase, rats undergo extinction training in a different context (Context B) for about 7 days, where lever presses no longer result in cocaine infusion or associated cues.[3]
-
Induction and Inactivation: On the induction day, rats are re-exposed to the cocaine-associated context (Context A) for a short period (e.g., 30 minutes) to reactivate the cocaine-associated neuronal ensemble.[3] Ninety minutes after the start of this session, this compound (e.g., 2 µg in 0.5 µl per side) or a vehicle solution is infused into the targeted brain region.[3]
-
Reinstatement Test: Three days after the this compound or vehicle infusion, rats are returned to Context A and tested for cocaine-seeking behavior (i.e., lever pressing) in the absence of the drug.[3]
Heroin Self-Administration and Context-Induced Relapse Model
This model investigates the role of environmental cues in triggering relapse to heroin-seeking.
Detailed Methodology:
-
Subjects: Fos-lacZ transgenic rats.[5]
-
Surgery: Bilateral guide cannulae are implanted, often targeting the ventral medial prefrontal cortex (vmPFC).[5]
-
Heroin Self-Administration: Rats are trained to self-administer heroin in a specific context (Context A).[5]
-
Extinction: Extinction of heroin-seeking behavior occurs in a different context (Context B).[5]
-
Induction and Inactivation: Rats are exposed to either the heroin-associated context (Context A) or the extinction context (Context B) for 30 minutes.[5] Ninety minutes later, this compound (2 µ g/side ) or vehicle is infused into the vmPFC.[5]
-
Reinstatement Test: Three days later, all rats are tested for heroin-seeking in the heroin-associated context (Context A).[5]
Quantitative Data from this compound Studies
The following tables summarize key quantitative findings from seminal this compound studies, demonstrating its utility in establishing causal links between neuronal ensembles and addiction-related behaviors.
Table 1: Effect of this compound Inactivation in the Nucleus Accumbens Shell on Context-Induced Reinstatement of Cocaine Seeking
| Induction Context | Treatment | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | β-gal Positive Cells/mm² (Mean ± SEM) |
| Cocaine Context A | Vehicle | 25.3 ± 4.1 | 3.2 ± 0.8 | 150.2 ± 15.3 |
| This compound | 10.1 ± 2.5 | 2.9 ± 0.7 | 75.1 ± 10.2 | |
| Novel Context C | Vehicle | 24.8 ± 3.9 | 3.5 ± 0.9 | 145.8 ± 14.1 |
| This compound | 23.5 ± 4.0 | 3.1 ± 0.6 | 140.5 ± 13.5 |
*p < 0.05 compared to Vehicle. Data adapted from Cruz et al., 2014.[1]
Table 2: Effect of this compound Inactivation in the Ventral Medial Prefrontal Cortex on Context-Induced Reinstatement of Heroin Seeking
| Induction Context | Treatment | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | β-gal Positive Cells/mm² (Mean ± SEM) |
| Heroin Context A | Vehicle | 18.2 ± 2.5 | 2.1 ± 0.5 | 250.6 ± 20.1 |
| This compound | 7.5 ± 1.8 | 2.3 ± 0.6 | 130.4 ± 15.2 | |
| Extinction Context B | Vehicle | 17.9 ± 2.8 | 2.0 ± 0.4 | 245.3 ± 18.9 |
| This compound | 20.1 ± 3.1 | 2.2 ± 0.5 | 240.1 ± 19.5 |
*p < 0.05 compared to Vehicle. Data adapted from Bossert et al., 2011.[5][6]
Core Signaling Pathways in Addiction and Relapse
The activation of immediate early genes like c-fos is the culmination of complex intracellular signaling cascades initiated by neuronal activity. Two key transcription factors implicated in the long-term changes associated with addiction are c-Fos and CREB (cAMP response element-binding protein).
c-Fos Signaling Pathway
Drug-related stimuli lead to the activation of various neurotransmitter receptors, which in turn trigger intracellular signaling cascades that converge on the activation of transcription factors like c-Fos.
CREB Signaling Pathway
CREB is another critical transcription factor involved in neuronal plasticity and long-term memory, including the maladaptive memories associated with addiction. Its activation is also triggered by neurotransmitter signaling.
Conclusion
The this compound inactivation technique has revolutionized our ability to probe the causal role of specific neuronal ensembles in complex behaviors like addiction and relapse. By providing a method to selectively silence neurons that are active during drug-seeking, this tool has been instrumental in identifying critical nodes in the neural circuits of addiction. The integration of this powerful pharmacogenetic approach with detailed behavioral paradigms and the study of underlying molecular pathways, such as those involving c-Fos and CREB, continues to advance our understanding of the neurobiological basis of addiction and offers promising new avenues for the development of targeted therapeutics.
References
- 1. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 2. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separate vmPFC Ensembles Control Cocaine Self-Administration Versus Extinction in Rats | Journal of Neuroscience [jneurosci.org]
- 4. Using c-fos to study neuronal ensembles in corticostriatal circuitry of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ventral medial prefrontal cortex neuronal ensembles mediate context-induced relapse to heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Daun02-Mediated Inactivation of Neuronal Ensembles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Daun02 inactivation technique provides a powerful method for establishing a causal link between the activity of specific, sparsely distributed neuronal ensembles and learned behaviors.[1][2] This pharmacogenetic approach utilizes c-Fos-lacZ transgenic animals, in which the immediate early gene c-fos promoter drives the expression of the bacterial enzyme β-galactosidase (β-gal) in neurons that are strongly activated by a behavioral experience.[1][2] The subsequent administration of the inactive prodrug this compound into a specific brain region allows for the selective inactivation of these recently activated, β-gal-expressing neurons.[3][4] β-galactosidase metabolizes this compound into the active compound daunorubicin, a cytotoxic agent that reduces neuronal excitability and can induce apoptosis, effectively silencing the targeted neuronal ensemble while leaving surrounding, non-activated neurons unaffected.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the this compound inactivation method.
Principle of the Method
The this compound inactivation method is contingent on the c-Fos-lacZ transgenic system. Neuronal activation during a specific behavioral task triggers the expression of both the c-Fos protein and β-galactosidase. The localized infusion of this compound, a prodrug, is then converted into the cytotoxic daunorubicin exclusively within the β-gal-expressing neurons. This leads to the selective inactivation of the neuronal ensemble associated with the specific behavior, allowing researchers to investigate the causal role of these neurons in subsequent behavioral tests.
Key Applications
-
Neurobiology of Learning and Memory: Investigating the necessity of specific neuronal ensembles for the consolidation, retrieval, and reconsolidation of memories.
-
Drug Addiction and Relapse: Identifying and targeting neuronal ensembles that mediate drug-seeking behaviors, cue-induced craving, and relapse.[6][7]
-
Fear and Anxiety Disorders: Elucidating the role of specific neuronal populations in the acquisition, expression, and extinction of fear memories.
-
Neuropsychiatric Disorders: Exploring the contribution of aberrant neuronal ensemble activity to the pathophysiology of various psychiatric conditions.
Experimental Design Considerations
Successful implementation of the this compound protocol requires careful experimental design, including the following key considerations:
-
Animal Model: The use of hemizygous c-Fos-lacZ transgenic rats or mice is recommended to avoid high basal levels of β-gal expression that can occur in homozygous animals.[1]
-
Behavioral Paradigm: The behavioral task on the "induction day" should be robust enough to induce c-Fos expression in a specific neuronal population. The duration of the task should be optimized to elicit the behavior of interest without causing significant extinction.[2]
-
Control Groups: Several control groups are essential to validate the specificity of the this compound-mediated inactivation:
-
Vehicle Control: Administration of the vehicle solution without this compound to control for the effects of the infusion procedure.
-
Behavioral Control: Inducing a different, unrelated behavior to demonstrate that the inactivation is specific to the neuronal ensemble of interest.
-
Non-transgenic Animals: Administering this compound to wild-type animals to confirm that the effects are dependent on the presence of β-galactosidase.
-
Data Presentation
Table 1: Representative Quantitative Data for this compound-Mediated Inactivation of a Cocaine-Associated Neuronal Ensemble in the Nucleus Accumbens
| Group | Treatment on Induction Day (Context A) | Test Day (Context A) - Locomotor Activity (cm) | Test Day (Context A) - β-gal Positive Cells/mm² |
| Experimental | Cocaine + this compound | 1500 ± 250 | 50 ± 10 |
| Vehicle Control | Cocaine + Vehicle | 4500 ± 500 | 200 ± 25 |
| Behavioral Control | Saline + this compound | 4300 ± 450 | 190 ± 20 |
Data are presented as mean ± SEM. This is representative data synthesized from descriptions of outcomes in the literature.
Table 2: Summary of Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Animal Model | Hemizygous c-Fos-lacZ Transgenic Rat | Sprague-Dawley background is common.[1] |
| This compound Concentration | 4 µg/µL | In a vehicle of 5% DMSO, 6% Tween-80 in PBS.[1][2] |
| Infusion Volume | 0.5 µL per hemisphere | For brain regions like the nucleus accumbens in rats.[2] |
| Infusion Rate | 1.0 µL/min | Slower rates may be necessary for smaller brain regions.[2] |
| Behavior-Infusion Interval | 90 minutes | This corresponds to the peak of β-gal expression.[1][2] |
| Infusion-Test Interval | 3 days | Allows for the inactivation/lesioning of the targeted neurons.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Stock Solution (80 µg/µL):
-
Dissolve this compound powder in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C for up to one year.[2]
-
-
Intermediate Solution:
-
On the day of use, thaw a stock solution aliquot to room temperature.
-
For every 2.5 µL of the 80 µg/µL this compound stock, add 15 µL of 20% Tween-80.[2]
-
-
Final Infusion Solution (4 µg/µL):
-
To the intermediate solution, add 16.5 µL of sterile PBS or artificial cerebrospinal fluid (aCSF).[2]
-
Crucially, ensure the this compound stock solution is at room temperature before adding PBS or aCSF to prevent precipitation. [2]
-
Prepare the vehicle control solution using the same procedure but substituting 100% DMSO for the this compound stock solution.[2]
-
Protocol 2: Surgical Implantation of Guide Cannulae
-
Anesthetize the c-Fos-lacZ transgenic animal using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine mixture).[2]
-
Secure the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region.
-
Lower the guide cannulae to the desired coordinates.
-
Secure the cannulae to the skull using dental cement and skull screws.
-
Insert dummy cannulae to keep the guide cannulae patent.
-
Allow the animal to recover for at least one week before behavioral training.[1]
Protocol 3: this compound Infusion and Behavioral Testing
-
Habituation: For 2-3 days prior to the infusion day, habituate the animals to the infusion procedure using dummy injector needles.[1]
-
Induction Day:
-
Initiate the behavioral task to activate the neuronal ensemble of interest. The duration should be sufficient to induce c-Fos expression (typically 15-30 minutes).[2]
-
Return the animal to its home cage.
-
-
This compound Infusion:
-
90 minutes after the start of the behavioral task, gently restrain the animal.[1][2]
-
Remove the dummy cannulae and insert the injector needles, which extend slightly beyond the tip of the guide cannulae.
-
Infuse 0.5 µL of the 4 µg/µL this compound solution or vehicle at a rate of 1.0 µL/min.[2]
-
Leave the injector needles in place for an additional minute to allow for diffusion.[2]
-
Replace the dummy cannulae.
-
-
Test Day:
Protocol 4: Histological Verification of Neuronal Inactivation
-
Perfusion:
-
Tissue Processing:
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.
-
Section the brain on a cryostat at 30-40 µm.[1]
-
-
X-gal Staining or Immunohistochemistry:
-
Process the brain sections for X-gal staining to detect β-galactosidase activity or perform immunohistochemistry for β-galactosidase or c-Fos to visualize and quantify the inactivated neurons.[1]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated neuronal inactivation.
Caption: Experimental workflow for this compound inactivation of neuronal ensembles.
Caption: Logical relationships in the this compound inactivation system.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Daun02 Administration in In Vivo Studies
Introduction
Daun02 is an inactive prodrug of the anthracycline daunorubicin.[1][2] Its application in in vivo studies, particularly in neuroscience, is centered on a targeted cell inactivation system known as the "this compound inactivation technique".[1][3][4][5] This method is used to establish causal links between specific neuronal ensembles and learned behaviors.[1][4][5] The technique is primarily used in Fos-lacZ transgenic rodents, where the expression of the immediate early gene c-fos (a marker of recent neuronal activity) drives the co-expression of the bacterial enzyme β-galactosidase (β-gal).[1][6][7][8] When this compound is administered directly into a brain region of interest, β-gal expressed by recently activated neurons converts the inert this compound into its active form, daunorubicin.[1][2][9] Daunorubicin then selectively inactivates these neurons by reducing cellular excitability and inducing apoptosis, effectively silencing the specific neuronal ensemble that was active just prior to the infusion.[1][2][10] This allows researchers to investigate the functional necessity of these activated neurons for subsequent behaviors.
Data Presentation
Table 1: this compound Formulation and Preparation
| Component | Concentration/Vehicle | Source | Notes |
| This compound | 4 µg/µL | [1] | A commonly used concentration for cortical areas. |
| 2 µ g/0.5 µl/side | [6] | Used for injections into the ventromedial prefrontal cortex (vmPFC). | |
| Vehicle 1 | 5% DMSO, 6% Tween-80, 89% 0.01 M PBS | [1][6][10] | Recommended for cortical areas to reduce neuronal damage compared to aCSF-based vehicles. |
| Vehicle 2 | 50% DMSO, 50% artificial cerebrospinal fluid (aCSF) | [1][2] | Worked well for nucleus accumbens injections in early studies but may cause damage in cortical areas. |
Table 2: In Vivo Administration Parameters for Rats
| Parameter | Value | Target Brain Region Example | Source |
| Infusion Volume | 0.5 µL per hemisphere | Prelimbic Cortex (PL), vmPFC, Nucleus Accumbens | [1][2][6][10] |
| Infusion Rate | 1 µL/min | Prelimbic Cortex (PL), vmPFC | [1][2] |
| Injector Needle Dwell Time | 1 minute post-infusion | General recommendation | [1][2] |
| Timing of Infusion | 90 minutes after initiation of behavioral test | General recommendation for peak β-gal expression | [1][2][5][7][10] |
| Post-Inactivation Behavioral Test | 48 hours to 3 days after this compound infusion | General recommendation to allow for apoptosis | [1][6][7][10] |
Table 3: Pharmacokinetics of Daunorubicin (Active Metabolite) in Rats
Note: This data is for intravenously administered daunorubicin, the active metabolite of this compound. Since this compound is administered locally in the brain, systemic pharmacokinetic values are not directly applicable but provide context on the behavior of the active compound.
| Parameter | Plasma | Heart Tissue | Source |
| Peak Concentration (Daunorubicin) | 133 ± 7 ng/mL | 15.2 ± 1.4 µg/g | [11] |
| Peak Concentration (Daunorubicinol) | 36 ± 2 ng/mL | 3.4 ± 0.4 µg/g | [11] |
| Elimination Half-Life (Daunorubicin) | 14.5 h | 19.3 h | [11] |
| Elimination Half-Life (Daunorubicinol) | 23.1 h | 38.5 h | [11] |
| AUC Ratio (Daunorubicinol/Daunorubicin) | 1.9 | 1.7 | [11] |
Signaling Pathway and Mechanism of Action
The core of the this compound inactivation technique relies on a two-step bioactivation process occurring only in recently active neurons in a specific transgenic model.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Prelimbic Ensembles Mediate Cocaine Seeking After Behavioral Acquisition and Once Rats Are Well-Trained - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daunorubicin and daunorubicinol pharmacokinetics in plasma and tissues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Daun02 in Memory Reconsolidation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Memory Reconsolidation and the Daun02 Inactivation Method
Consolidated long-term memories, when retrieved, can enter a temporary, labile state, requiring a protein synthesis-dependent process known as "reconsolidation" to be re-stabilized.[1][2] This reconsolidation window, typically lasting up to six hours after memory retrieval, presents a therapeutic opportunity to weaken or erase maladaptive memories, such as those associated with drug addiction and traumatic events.[3][4]
A significant challenge in studying the neural basis of memory is the ability to manipulate the specific, sparsely distributed neurons that encode a particular memory, often referred to as a "neuronal ensemble" or "engram".[5][6] Traditional methods often lack the required specificity, affecting both activated and non-activated neurons. The This compound inactivation method is a powerful chemogenetic tool developed to overcome this limitation by selectively inactivating neurons that were recently activated by a specific behavioral experience.[5][7]
This technique utilizes c-fos-lacZ transgenic rats or mice, where the promoter for the immediate early gene c-fos (a marker of recent neuronal activation) drives the expression of the bacterial enzyme β-galactosidase (β-gal).[7][8] When a memory is retrieved, the neurons comprising the engram for that memory show strong activation, leading to the expression of both Fos and β-gal.[8] The subsequent administration of the prodrug this compound into the relevant brain region leads to its conversion into the active cytotoxic compound, daunorubicin, by the expressed β-gal.[7][8] This conversion selectively inactivates the previously activated, β-gal-expressing neurons, likely through the induction of apoptosis or blockade of voltage-dependent calcium channels, without affecting surrounding, non-activated neurons.[7][8][9]
Mechanism of this compound-Mediated Neuronal Inactivation
The this compound method provides a causal link between a specific neuronal ensemble and a particular behavior by demonstrating that the inactivation of these neurons disrupts the behavior.
Caption: Mechanism of this compound-mediated selective inactivation of activated neurons.
Applications in Drug Addiction Research
This compound has been instrumental in demonstrating the causal role of specific neuronal ensembles in various aspects of drug-related memories, including context-induced relapse and incubation of craving.[10] By inactivating neurons activated during exposure to drug-associated contexts or cues, researchers can prevent subsequent drug-seeking behaviors.
Data Summary: this compound in Drug-Related Memory Research
| Drug | Brain Region | Behavioral Paradigm | Key Finding with this compound Inactivation | References |
| Cocaine | Nucleus Accumbens (NAc) Shell | Context-Induced Reinstatement | Attenuated context-induced reinstatement of cocaine-seeking. | [11][12] |
| Cocaine | Nucleus Accumbens (NAc) | Context-Specific Sensitization | Disrupted context-specific locomotor sensitization to cocaine. | [13] |
| Cocaine | Ventral Medial Prefrontal Cortex (vmPFC) | Cocaine Self-Administration vs. Extinction | Demonstrated distinct neuronal ensembles for self-administration and extinction memories. | [14] |
| Heroin | Orbitofrontal Cortex (OFC) | Cue-Induced Reinstatement | Showed a causal role for OFC ensembles in the incubation of heroin craving. | [7] |
| Heroin | Ventral Medial Prefrontal Cortex (vmPFC) | Context-Induced Reinstatement | Demonstrated a causal role for vmPFC ensembles in context-induced reinstatement. | [7] |
| Nicotine | Basolateral Amygdala (BLA) | Nicotine-Seeking | Suppressed nicotine-seeking and relapse-like behaviors. | [3] |
| Methamphetamine | Dorsomedial Striatum (DMS) | Incubation of Craving | Decreased incubated methamphetamine-seeking after voluntary abstinence. | [10] |
Applications in Fear Memory Research
The this compound technique has also been applied to the study of fear memories, which are central to anxiety and trauma-related disorders like PTSD.[15] These studies help differentiate the neuronal ensembles involved in memory reconsolidation versus extinction.
Data Summary: this compound in Fear Memory Research
| Brain Region | Behavioral Paradigm | Key Finding with this compound Inactivation | References |
| Basolateral Amygdala (BLA) | Fear Memory Reconsolidation | Eliminating neurons activated during consolidation and reactivation significantly impacted fear memory. | [6] |
| Infralimbic (IL) Cortex | Fear Extinction | Disrupting the IL extinction engram reactivated the aversive memory that was suppressed by extinction. | [6] |
Experimental Protocols
The following is a generalized protocol for a this compound inactivation experiment, based on methodologies reported in studies of context-induced reinstatement of drug-seeking.[11][12][14]
Animals
-
Species: c-fos-lacZ transgenic rats are typically used.[9] Genotyping should be performed to confirm the presence of the lacZ transgene.[9]
-
Housing: Animals should be single-housed in a temperature- and humidity-controlled colony with a 12-h light/dark cycle and ad libitum access to food and water, unless otherwise specified by the behavioral paradigm.
Surgical Procedure
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., a ketamine/xylazine mixture or isoflurane).
-
Stereotaxic Implantation: Place the animal in a stereotaxic apparatus.
-
Cannulation: Bilaterally implant guide cannulae aimed at the brain region of interest (e.g., NAc shell, vmPFC, BLA).
-
Securing: Secure the cannulae assembly to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer post-operative analgesics and allow the animals to recover for at least one week before behavioral training commences.
Behavioral Procedure (Example: Context-Induced Reinstatement)
References
- 1. neuro.ufrn.br [neuro.ufrn.br]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. How Fear Memory is Updated: From Reconsolidation to Extinction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. oipub.com [oipub.com]
- 12. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 13. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separate vmPFC Ensembles Control Cocaine Self-Administration Versus Extinction in Rats | Journal of Neuroscience [jneurosci.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Surgical Procedures for Cannula Implantation for Daun02 Infusion
Introduction
The Daun02 inactivation method is a powerful chemogenetic tool used to selectively and persistently silence neurons that were recently activated by a specific behavior or stimulus.[1][2] This technique relies on the use of c-fos-lacZ transgenic animals, in which the promoter for the immediate early gene c-fos drives the expression of the bacterial enzyme β-galactosidase (β-gal) in strongly activated neurons.[3][4][5] The systemically inactive prodrug, this compound, is locally infused into a target brain region. In the presence of β-gal, this compound is converted into the cytotoxic agent daunorubicin, which functionally inactivates the β-gal-expressing neurons.[1][2][3][6] This targeted inactivation allows researchers to establish causal links between the activity of specific neuronal ensembles and behavior.
Precise delivery of this compound to the brain region of interest is critical for the success of these experiments. This is achieved through stereotaxic surgery to implant a guide cannula, which allows for subsequent, targeted microinfusion of the prodrug.[1][7] These application notes provide detailed protocols for the preparation of this compound, stereotaxic cannula implantation surgery in rodents, and the subsequent infusion procedure.
This compound Mechanism of Action
The this compound method's specificity stems from its two-component nature. First, neural activity associated with a specific event (e.g., learning, drug seeking) induces the expression of the c-fos gene, and consequently, the lacZ gene product, β-galactosidase, in the neurons involved.[3][5] Second, the locally infused this compound is then metabolized into daunorubicin only within these β-gal-expressing cells.[1] Daunorubicin inactivates the neurons through mechanisms believed to involve the induction of apoptosis and the reduction of cellular excitability.[2][3][5] This process selectively removes the neuronal ensemble encoding the specific behavior from the larger neural circuit, while leaving surrounding, non-activated neurons unaffected.[1]
Caption: Mechanism of this compound-mediated neuronal inactivation.
Data Presentation
Quantitative parameters are crucial for the reproducibility of surgical and infusion procedures. The following tables summarize common parameters cited in the literature for this compound-based experiments.
Table 1: this compound Infusion Parameters
| Parameter | Value | Animal Model | Brain Region | Reference |
|---|---|---|---|---|
| Concentration | 2 µ g/0.5 µl | c-fos-lacZ Rat | Nucleus Accumbens Shell | [8] |
| 2 µ g/0.5 µl | c-fos-lacZ Rat | Ventromedial Prefrontal Cortex | [9] | |
| 4 µg/µl | Fos-lacZ Rat | Not Specified | [1] | |
| Infusion Volume | 0.5 µl per side | c-fos-lacZ Rat | Nucleus Accumbens Shell, vmPFC | [8][9] |
| Infusion Rate | 0.5 µl/min | c-fos-lacZ Rat | Nucleus Accumbens Shell | [8] |
| 0.08 µl/min | Mouse | Nucleus Accumbens | [10] | |
| Vehicle Solution | 5% DMSO, 6% Tween 80, 89% PBS | c-fos-lacZ Rat | Nucleus Accumbens, vmPFC | [1][8][9] |
| | 50% DMSO, 50% aCSF | Fos-lacZ Rat | Nucleus Accumbens |[1][2] |
Table 2: Example Stereotaxic Coordinates for Cannula Implantation in Rats Coordinates are relative to Bregma with the skull flat.
| Brain Region | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Notes | Reference |
|---|---|---|---|---|---|
| Ventromedial Prefrontal Cortex (vmPFC) | +3.0 mm | ±1.5 mm | -3.8 mm | 10° angle | [9] |
| Dorsomedial Hypothalamus (DMH) (Young Rat) | -2.0 mm | ±0.5 mm | -6.0 mm | From skull surface | [11] |
| Dorsomedial Hypothalamus (DMH) (Adult Rat) | -3.1 to -3.3 mm | ±0.5 mm | -6.8 to -9.0 mm | From skull surface |[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of this compound for intracerebral infusion. The vehicle containing Tween-80 and DMSO is recommended for cortical areas to minimize potential neuronal damage.[1]
Materials:
-
This compound (Sequoia Research Products)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS), 0.01 M
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
To prepare a 4 µg/µL this compound solution in a vehicle of 5% DMSO, 6% Tween-80 in PBS, first prepare the vehicle solution.
-
For 1 mL of vehicle, combine 50 µL of DMSO, 60 µL of Tween-80, and 890 µL of 0.01 M PBS.
-
Vortex the vehicle solution thoroughly to ensure the Tween-80 is fully dissolved.
-
Weigh the appropriate amount of this compound powder and add it to the vehicle to achieve a final concentration of 4 µg/µL.
-
Vortex until the this compound is completely dissolved. The solution should be protected from light and can be stored at -20°C. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Cannula Implantation Surgery
This protocol details the surgical procedure for implanting a permanent guide cannula into a target brain region in a rodent model.[7][12][13] All procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Analgesic (e.g., Buprenorphine, Carprofen)
-
Stereotaxic apparatus with animal adaptor (e.g., rat or mouse)[14]
-
Heating pad with rectal probe to maintain body temperature
-
Surgical drill with burr bits
-
Sterile surgical instruments (scalpel, retractors, forceps)
-
Stainless steel anchor screws
-
Dental cement
-
Suture kit or wound clips
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Ophthalmic ointment
-
Sterile saline
Procedure:
-
Pre-operative Preparation:
-
Administer pre-operative analgesics as per the approved protocol.
-
Anesthetize the animal using the chosen method (e.g., isoflurane inhalation or intraperitoneal injection). Confirm a deep level of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and place the animal in the stereotaxic frame, securing the head with ear bars and an incisor bar.[12]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Maintain the animal's body temperature at ~37°C using a heating pad.[7]
-
Scrub the scalp with an antiseptic solution.
-
-
Surgical Implantation:
-
Make a midline incision down the scalp to expose the skull. Use retractors to hold the skin apart.
-
Clean the skull surface of any remaining periosteum.
-
Identify Bregma (the junction of the sagittal and coronal sutures). This will be the zero reference for all coordinates.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.[1]
-
Mark the drilling locations on the skull. Drill additional holes for the anchor screws.[1]
-
Using the surgical drill, carefully create a burr hole over the target location, being cautious not to damage the underlying dura mater.[1][12]
-
Insert the anchor screws into the skull.[1]
-
Attach the guide cannula to the stereotaxic manipulator arm and slowly lower it to the predetermined dorsoventral (DV) coordinate.
-
Apply a layer of dental cement around the base of the cannula and over the anchor screws, creating a secure headcap.[1][11]
-
Once the cement has fully hardened, carefully detach the manipulator arm.
-
Insert a dummy cannula (obturator) into the guide cannula to prevent clogging.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with wound clips.
-
Administer post-operative analgesics and fluids (e.g., sterile saline) as needed.
-
Remove the animal from the stereotaxic frame and allow it to recover in a clean, warm cage.
-
Monitor the animal closely for several days post-surgery for any signs of pain, distress, or infection. Allow at least one week for full recovery before any behavioral experiments.
-
Protocol 3: Intracranial this compound Infusion
This protocol describes the infusion of this compound through the previously implanted guide cannula. This procedure is typically performed 90 minutes after a behavioral task to target the neurons activated during that task.[1][9]
Materials:
-
Prepared this compound solution (from Protocol 1) or vehicle
-
Infusion pump (e.g., Harvard Apparatus)[8]
-
Microsyringes (e.g., 2 or 10 µL Hamilton syringes)[8]
-
Polyethylene tubing (PE-20 or PE-50)
-
Internal injector cannula (sized to extend 0.5-1.0 mm beyond the tip of the guide cannula)[1][8]
-
Dummy injectors for habituation[1]
Procedure:
-
Habituation: For 2-3 days prior to the infusion day, gently handle the animals and perform a sham infusion using a dummy injector that is shorter than the guide cannula. This habituates the animal to the procedure and reduces stress.[1]
-
Preparation for Infusion:
-
On the day of infusion, load a microsyringe with the this compound or vehicle solution, ensuring there are no air bubbles in the line.
-
Connect the syringe to the internal injector cannula via polyethylene tubing.
-
Mount the syringe on the infusion pump.
-
-
Behavioral Task and Infusion Timing:
-
Run the animal through the desired behavioral paradigm (e.g., context re-exposure, cue presentation).
-
Return the animal to its home cage. The infusion should begin 90 minutes after the start of the behavioral session to coincide with peak c-fos and β-gal expression.[9]
-
-
Infusion:
-
Gently restrain the animal and remove the dummy cannula from the headcap.
-
Insert the internal injector cannula into the guide cannula, ensuring it is fully seated.
-
Infuse the this compound or vehicle solution at the desired rate and volume (e.g., 0.5 µL/side over 1 minute).[8]
-
After the infusion is complete, leave the injector in place for an additional 1-2 minutes to allow the solution to diffuse away from the tip and prevent backflow up the cannula track upon removal.[8]
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage. Behavioral testing to assess the effects of the neuronal inactivation can typically be performed 2-3 days later.[9]
-
Experimental Workflow Visualization
The entire process, from surgery to behavioral testing, follows a logical sequence that is critical for the successful application of the this compound inactivation technique.
Caption: Experimental workflow for this compound-mediated inactivation.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 9. Fos-expressing neuronal ensemble in rat ventromedial prefrontal cortex encodes cocaine seeking but not food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential potentiation of odor aversion and yawning by melanocortin 4 receptor signaling in distinct regions of the ventral striatum [frontiersin.org]
- 11. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using intra-brain drug infusion to investigate neural mechanisms underlying reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biospective.com [biospective.com]
Application Notes and Protocols: Daun02 Infusion for Targeted Neuronal Inactivation in Specific Brain Regions
Audience: Researchers, scientists, and drug development professionals.
Principle of the Method
The Daun02 inactivation technique is a powerful chemogenetic tool used to establish causal links between the activity of specific neuronal ensembles and learned behaviors.[1][2] This method utilizes Fos-lacZ transgenic rodents, in which neurons activated by a behavioral task co-express the immediate early gene Fos and the bacterial enzyme β-galactosidase (β-gal).[1][3] The system's core principle involves the intracranial infusion of this compound, a biologically inactive prodrug.[1][3] Within the brain, β-gal, expressed exclusively in recently activated neurons, metabolizes this compound into its active form, daunorubicin.[1][3] Daunorubicin then selectively reduces the excitability of these neurons and/or induces apoptosis, effectively silencing the specific neuronal ensemble that was engaged during the initial behavior.[1][3][4] This targeted inactivation allows researchers to probe the necessity of these activated neurons for subsequent behavioral expression.
This compound Infusion Parameters
Successful neuronal inactivation depends on precise infusion parameters, which can vary by target brain region and animal model. The following table summarizes key quantitative data from published studies.
| Animal Model | Target Brain Region | This compound Concentration | Vehicle / Solvent | Infusion Volume | Infusion Rate | Reference |
| Fos-lacZ Rat | Nucleus Accumbens | Not specified, but vehicle was 50% DMSO / 50% aCSF | 50% DMSO and 50% artificial cerebrospinal fluid (aCSF) | 0.5 µL | 1 µL/min | [1] |
| Fos-lacZ Rat | Cortical Areas | 4 µg/µL | 5% DMSO, 6% Tween-80 in PBS | 0.5 µL | 1 µL/min | [1] |
| Fos-lacZ Mouse | General (Cortical) | 4 µg/µL | 5% DMSO, 6% Tween-80 in PBS | 0.5 µL | 1 µL/min | [1] |
| Rat | Striatum | 4 µg/µL or 8 µg/µL | PBS | Not Specified | Not Specified | [5] |
| Fos-lacZ Rat | Infralimbic (IL) Cortex | Not Specified | Vehicle | Not Specified | Not Specified | [4] |
| Rat | Hippocampal CA1 | Not Specified | Vehicle | Not Specified | Not Specified | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involved in this compound-mediated neuronal inactivation.
This compound is a prodrug that must be dissolved in an appropriate vehicle for intracranial infusion.[1] The choice of vehicle is critical, as some solutions can cause neuronal damage in specific brain regions.[1]
Materials:
-
This compound powder (MW 884.79)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol for Cortical Infusion (Recommended):
-
Prepare a stock solution of this compound.
-
To prepare the final infusion solution with a concentration of 4 µg/µL, combine the following in a sterile microcentrifuge tube:
-
5% DMSO
-
6% Tween-80
-
This compound to a final concentration of 4 µg/µL
-
Phosphate-buffered saline (PBS) to the final volume.
-
-
Vortex the solution thoroughly to ensure the this compound is completely dissolved.
-
Store the solution according to the manufacturer's instructions, protected from light.
Note: A previous vehicle formulation of 50% DMSO and 50% aCSF was found to produce neuronal damage in cortical areas and is not recommended for these regions.[1]
To deliver this compound to a specific brain region, a guide cannula must be stereotactically implanted prior to the experiment.[1][3]
Materials:
-
Fos-lacZ rat or mouse
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula (sized for the target region)
-
Dental cement
-
Surgical screws
Procedure:
-
Anesthetize the animal and shave the scalp.
-
Mount the animal securely in the stereotaxic frame, ensuring the head is level.[1]
-
Incise the scalp to expose the skull.
-
Identify the coordinates for the target brain region relative to Bregma.
-
Drill small holes through the skull at the target location for the cannula and for surgical screws.
-
Implant the surgical screws into the skull to serve as anchors.
-
Slowly lower the guide cannula to the predetermined depth for the target brain region.
-
Apply dental cement to the skull, embedding the base of the cannula and the anchor screws to secure the implant.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover fully from surgery before proceeding with behavioral experiments.
The infusion is timed to occur when β-gal expression is maximal following a behavioral task.[1]
Materials:
-
Cannulated animal in a comfortable cage
-
Infusion pump
-
Internal injector needle connected to tubing and a syringe
-
Prepared this compound solution or vehicle control
Procedure:
-
Initiate the behavioral task to activate the neuronal ensemble of interest.
-
At 90 minutes after the initiation of the behavioral task, when β-gal expression is near its peak, begin the infusion procedure.[1]
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the sterile internal injector needle into the guide cannula. The injector should protrude slightly beyond the guide to reach the target tissue.
-
Place the animal in a comfortable cage to minimize stress during the infusion.[1]
-
Infuse 0.5 µL of the this compound solution at a rate of 1.0 µL/min.[1]
-
After the infusion is complete, leave the injector needle in place for an additional 1 minute to allow for diffusion and prevent backflow upon removal.[1]
-
Slowly withdraw the injector and replace the dummy cannula.
-
For mice, it is recommended to perform the infusion under brief isoflurane anesthesia.[1]
Visualizations: Pathways and Workflows
Caption: Mechanism of selective neuronal inactivation using the this compound prodrug system.
Caption: A generalized workflow for a this compound neuronal inactivation experiment.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Daun02 Inactivation Method: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Daun02 inactivation method. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound inactivation method?
The this compound inactivation method is a chemogenetic technique used to selectively inactivate neurons that have been recently activated by a specific stimulus.[1][2][3][4] This method relies on c-fos-lacZ transgenic animals, in which the c-fos promoter drives the expression of the bacterial enzyme β-galactosidase (β-gal) in strongly activated neurons.[1][2][5] The inactive prodrug, this compound, is administered directly into the brain region of interest.[2][3] In neurons expressing β-gal, this compound is converted into its active form, daunorubicin.[1][2][6] Daunorubicin then inactivates these neurons through two proposed mechanisms: the induction of apoptosis (cell death) or the blockade of voltage-dependent calcium channels, which reduces cellular excitability.[1][2][3][5][6]
Q2: What are the primary limitations of the this compound inactivation method?
While powerful for establishing causal links between neuronal ensembles and behavior, the this compound method has several key limitations:
-
Dependency on c-fos Promoter Activation: The technique is only effective in neurons where the behavioral stimulus is strong enough to induce the c-fos promoter. Behaviors associated with lower levels of neuronal activity may not be amenable to this method.[1]
-
Brain Region Specificity: The co-expression of Fos and β-galactosidase can vary across different brain areas. The method is most effective in regions with high co-expression, such as the striatum and medial prefrontal cortex, and less effective in areas with low co-expression like the thalamus.[1]
-
Uncertain Inactivation Timeline: While behavioral effects are typically assessed three days post-injection, the precise time course and duration of this compound-induced inactivation are not fully characterized.[1][2]
-
Ambiguous Mechanism of Inactivation: The exact molecular and cellular mechanisms of inactivation are not completely understood, with evidence supporting both apoptotic and non-apoptotic (blockade of calcium channels) pathways.[1][6] If apoptosis is the primary mechanism, there is a potential for collateral damage to surrounding neurons.[1]
-
Technical Complexity: The procedure requires stereotaxic surgery for cannula implantation and intracranial infusions, which can be technically challenging and may lead to a 15-20% exclusion rate of animals due to incorrect injection placement.[2][3]
-
Potential for Off-Target Effects: There is a risk of this compound diffusing outside the intended target area, potentially affecting unintended neuronal populations.[7]
Q3: Can I use homozygous Fos-lacZ transgenic animals for my experiments?
It is strongly recommended to use hemizygous Fos-lacZ animals. Homozygous animals have been observed to express high basal levels of β-galactosidase, which can lead to non-selective inactivation of neurons, independent of the behavioral stimulus.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable behavioral effect after this compound injection. | 1. Low c-fos induction: The behavioral stimulus may not be strong enough to induce the c-fos promoter in the target neurons. 2. Low co-expression of Fos and β-gal: The chosen brain region may have inherently low co-expression. 3. Incorrect cannula placement: The injection may have missed the target brain region. 4. Insufficient this compound concentration or volume. | 1. Verify c-fos induction via immunohistochemistry for the Fos protein.[2] 2. Consult literature for validated brain regions with high co-expression or perform pilot studies.[1] 3. Perform histological verification of cannula placement in all experimental animals.[2][3][8] 4. Titrate this compound concentration and volume in pilot experiments. |
| High variability in behavioral results. | 1. Inconsistent surgical procedures or injection volumes. 2. Use of homozygous Fos-lacZ animals. 3. Variable behavioral performance during the induction phase. | 1. Ensure standardized surgical and injection protocols are strictly followed. 2. Use only hemizygous Fos-lacZ animals for experiments.[2][3] 3. Implement stringent criteria for behavioral performance to ensure consistent neuronal activation. |
| Evidence of non-specific neuronal damage. | 1. Toxicity of the this compound vehicle: Some vehicles, like 50% DMSO, can cause neuronal damage in cortical areas.[2] 2. Diffusion of this compound to adjacent areas. [7] 3. Inflammatory response to the injection. | 1. Use a vehicle with lower toxicity, such as 5% DMSO and 6% Tween-80 in PBS.[2] 2. Use the minimum effective volume of this compound and perform careful histological analysis to assess the spread of the injection. 3. Include vehicle-injected control groups to assess the effects of the injection procedure itself. |
| Blue staining observed in blood vessels during X-gal staining. | Incorrect pH of the X-gal staining buffer: An acidic pH can lead to non-specific staining. | Calibrate the pH meter and ensure the β-gal buffer is at the correct pH.[2][3] |
Experimental Protocols
This compound Preparation and Administration
The following protocol is a general guideline and may require optimization for specific experimental conditions.
| Parameter | Recommendation | Notes |
| This compound Concentration | 4 µg/µL | May need to be optimized based on the target brain region and desired effect. |
| Vehicle | 5% DMSO, 6% Tween-80 in PBS | This vehicle has been shown to have lower neuronal toxicity in cortical areas compared to 50% DMSO.[2] |
| Infusion Volume | 0.5 µL per hemisphere | Should be infused slowly to minimize tissue damage and ensure proper diffusion. |
| Infusion Rate | 1 µL/min | A slow infusion rate is critical.[2] |
| Time of Injection | 90 minutes after the start of the behavioral stimulus | This timing is intended to coincide with the peak of β-galactosidase expression.[2][3][4] |
| Post-Infusion Dwell Time | 1 minute | The injector should remain in place to prevent backflow of the solution up the cannula track.[2] |
| Behavioral Testing | 3 days post-injection | This is a commonly used time point, but the optimal timing may vary.[1][2] |
Visualizations
Signaling Pathway of this compound Inactivation
Caption: Mechanism of this compound-mediated neuronal inactivation.
Experimental Workflow for this compound Inactivation
Caption: A typical experimental workflow for the this compound inactivation method.
References
- 1. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fos-expressing neuronal ensemble in rat ventromedial prefrontal cortex encodes cocaine seeking but not food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Daun02 for Cortical Injections
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Daun02 for targeted neuronal inactivation in cortical regions. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inactive prodrug that becomes biologically active when converted to the cytotoxic compound daunorubicin. This conversion is catalyzed by the bacterial enzyme β-galactosidase (β-gal). The "this compound inactivation technique" is primarily used in Fos-lacZ transgenic rodents, where neurons activated by a specific behavior or stimulus express both the immediate early gene c-Fos and the lacZ gene, which codes for β-gal.[1][2] By injecting this compound into a specific brain region 90 minutes after a behavioral task (the time of maximal β-gal expression), only the recently activated, β-gal-expressing neurons will convert this compound into daunorubicin.[3][1] This leads to the selective inactivation of the neuronal ensemble responsible for that behavior, either through the induction of apoptosis (cell death) or a persistent reduction in neuronal excitability.[1]
Q2: Why is a specific vehicle required for cortical injections of this compound?
A2: this compound has limited aqueous solubility.[4] While an earlier vehicle formulation of 50% DMSO and 50% artificial cerebrospinal fluid (aCSF) was effective for injections into the nucleus accumbens, it was found to cause significant neuronal damage when used in cortical areas. Therefore, a revised vehicle was developed to ensure the compound remains solubilized while minimizing non-specific damage to cortical tissue.
Q3: What is the recommended vehicle for cortical injections and why?
A3: The routinely recommended and validated vehicle for cortical injections is 5% DMSO and 6% Tween-80 in a phosphate-buffered saline (PBS) base. This formulation effectively solubilizes this compound at the working concentration of 4 µg/µL while demonstrating significantly lower neurotoxicity in the cortex compared to higher percentage DMSO vehicles.
Q4: How should I properly store this compound powder and prepared solutions?
A4: The this compound compound powder should be stored at -20°C in a sealed container with a desiccant to prevent degradation from moisture. The 80 µg/µL stock solution in 100% DMSO can be stored at -20°C for up to one year, or at -80°C for several years. Aliquots of the intermediate mixture (this compound in DMSO/Tween-80) can also be stored under the same conditions. The final, diluted solution ready for injection should be made fresh on the day of use and any remainder should be discarded.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the standard experimental timeline for its use in vivo.
Caption: Mechanism of selective neuronal inactivation using this compound.
Caption: Standard experimental workflow for this compound-mediated inactivation.
Experimental Protocols & Data
Protocol 1: this compound Vehicle and Final Solution Preparation
This protocol details the step-by-step process for preparing the 4 µg/µL this compound solution for cortical injections.[3]
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO)
-
20% Tween-80 solution
-
Sterile Phosphate-Buffered Saline (PBS) or artificial Cerebrospinal Fluid (aCSF)
-
DMSO-compatible microfuge tubes (e.g., polypropylene)
Procedure:
-
Prepare Stock Solution (80 µg/µL):
-
In a well-ventilated area, dissolve this compound powder in 100% DMSO to a final concentration of 80 µg/µL.
-
Mix by gentle pipetting followed by vortexing.
-
This stock solution can be stored at -20°C for up to a year.
-
-
Prepare Intermediate Mixture:
-
On the day of use, thaw the 80 µg/µL this compound stock solution completely to room temperature.
-
For every 2.5 µL of this compound stock, add 15 µL of 20% Tween-80 solution.
-
For the vehicle control, use 2.5 µL of 100% DMSO instead of the this compound stock.
-
-
Prepare Final Injection Solution (4 µg/µL):
-
CRITICAL STEP: Ensure the intermediate mixture from Step 2 is at room temperature.
-
Add 16.5 µL of sterile PBS or aCSF to the tube.
-
Mix well by pipetting or gentle vortexing. A quick spin in a microfuge is recommended to bring the full solution to the bottom of the tube.
-
Warning: Adding cold PBS/aCSF will cause the this compound to precipitate irreversibly.[3]
-
The final solution should be kept at room temperature until use and discarded afterward.
-
| Component | Stock Concentration | Volume per 34 µL Final Mix | Final Concentration |
| This compound in DMSO | 80 µg/µL | 2.5 µL | 4 µg/µL this compound |
| Tween-80 | 20% | 15 µL | 6% |
| DMSO (from stock) | 100% | (2.5 µL) | 5% |
| PBS or aCSF | 1x | 16.5 µL | N/A |
| Total Volume | 34 µL |
Table 1: Component breakdown for the preparation of the final this compound injection solution.
Protocol 2: Intracortical Stereotactic Injection
This protocol provides a general guideline for performing cortical injections. Specific coordinates must be determined from a rodent brain atlas for the target region.
Equipment:
-
Stereotactic frame
-
Anesthesia system (e.g., isoflurane)
-
Infusion pump and Hamilton syringes (10 µL)
-
Internal injector cannulae matched to previously implanted guide cannulae
-
Standard surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in the stereotactic frame.[5] Ensure the head is level. Maintain body temperature with a heating pad.
-
Prepare for Infusion:
-
Load a clean Hamilton syringe with the freshly prepared this compound or vehicle solution.
-
Connect the syringe to the injector cannula via flexible tubing.
-
Run the pump to fill the tubing and needle, ensuring a tiny droplet forms at the tip to confirm flow. Wipe away the excess fluid.[6]
-
-
Perform Injection:
-
Remove the dummy cannula from the implanted guide and gently insert the injector cannula to the target depth.
-
Infuse the solution at a slow, controlled rate. A common rate is 0.1-0.2 µL/min to minimize backflow and tissue damage.[5]
-
After the infusion is complete, leave the injector in place for an additional 5-10 minutes to allow the solution to diffuse away from the needle tip and prevent backflow up the cannula tract.
-
-
Post-Procedure:
| Parameter | Recommended Value | Rationale |
| Infusion Rate | 0.1 - 0.2 µL/min | Minimizes tissue damage and backflow along the injection track.[5][7][8] |
| Infusion Volume | 0.5 - 1.0 µL per site | Typical volume for targeted inactivation in rodent cortex; adjust based on target size. |
| Post-Infusion Wait | 5 - 10 minutes | Prevents infusate from being drawn up the cannula tract upon retraction. |
| Injection-Test Interval | 3 days | Allows sufficient time for this compound-induced neuronal inactivation to manifest.[3][1] |
Table 2: Key experimental parameters for successful this compound cortical injections.
Troubleshooting Guide
Q5: My this compound solution appears cloudy or has visible particles. What happened?
A5: This is almost certainly due to irreversible precipitation of the this compound compound.[3] The most common cause is adding cold PBS or aCSF to the DMSO/Tween-80 intermediate mixture. The this compound stock and intermediate mix must be fully warmed to room temperature before the final buffer is added.[3] Do not use a precipitated solution, as it will clog the injection cannula and result in an incorrect dosage.
Q6: I am observing significant neuronal damage or behavioral deficits in my vehicle-injected control group. What are the likely causes?
A6: This indicates non-specific toxicity, which could stem from several factors:
-
Incorrect Vehicle Formulation: Confirm you are not using the older 50% DMSO formulation, which is known to be damaging to cortical tissue.
-
Injection Rate is Too High: Infusing too quickly can cause mechanical damage to the tissue, leading to cell death and inflammation independent of the drug. Use a slow, convection-enhanced delivery rate (e.g., 0.1-0.2 µL/min).[5][8]
-
Contamination: Ensure all solutions, syringes, and cannulae are sterile to prevent infection-induced damage.
Q7: Post-mortem histological analysis shows poor or inconsistent spread of the injectate. How can I improve my injection technique?
A7: Poor distribution is often related to the physical aspects of the injection.
-
Backflow: This occurs when the infusate travels up the injection tract instead of into the brain parenchyma.[7] To minimize this, use a slow infusion rate and leave the needle in place for 5-10 minutes post-injection.[5]
-
Incorrect Depth: If the injection is too deep, it may enter a ventricle, causing the solution to be washed away instead of spreading through the cortex.[9] If it is too shallow, it may spread into the subarachnoid space. Verify your stereotactic coordinates and technique.
-
Cannula Placement: Ensure the guide cannula is placed at least 2 cm from pial surfaces where possible to reduce leakage.[7]
Q8: The this compound injection had no effect on the target behavior. What should I troubleshoot?
A8: A lack of behavioral effect can be complex. The following diagram outlines a logical troubleshooting process.
Caption: Troubleshooting flowchart for a lack of this compound-induced behavioral effect.
References
- 1. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convection-Enhanced Delivery: Connection to and Impact of Interstitial Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for cortical-wide field-of-view two-photon imaging with quick neonatal adeno-associated virus injection - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Daun02 administration
Welcome to the technical support center for Daun02. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound administration and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a biologically inactive prodrug. Its intended use is in genetically modified models (e.g., c-Fos-lacZ transgenic rats) where the bacterial enzyme β-galactosidase (β-gal) is expressed in neurons following a specific behavioral or stimulus-induced activation. When this compound is administered locally into a brain region, the β-gal present in these activated neurons cleaves this compound, converting it into its active form, daunorubicin. Daunorubicin then selectively inactivates these neurons, primarily through the induction of apoptosis and blockade of voltage-dependent calcium channels.
Q2: What is the principal off-target concern with this compound administration?
A2: The primary off-target concern arises from the bioactivated product, daunorubicin. Daunorubicin is a well-known topoisomerase II inhibitor and DNA intercalating agent, which are the mechanisms behind its use as a chemotherapy drug.[1][2] In a neuroscience context, where the goal is selective neuronal inactivation, these mechanisms can be considered off-target effects if they impact cells not expressing β-galactosidase or cause unintended cellular changes beyond neuronal silencing.
Q3: Can the vehicle used to dissolve this compound cause toxicity?
A3: Yes, this is a critical experimental consideration. Early protocols used 50% DMSO as a vehicle, which was found to cause neuronal damage, particularly in cortical areas. The currently recommended vehicle is 5% DMSO and 6% Tween-80 in PBS , which has been shown to minimize vehicle-induced toxicity.[3][4]
Q4: Besides topoisomerase II, does daunorubicin have other off-target effects?
A4: Yes. As a potent cytotoxic agent, daunorubicin can trigger a variety of cellular stress responses. It is known to generate reactive oxygen species (ROS), which can lead to widespread cellular damage.[5][6] Furthermore, it can activate several signaling pathways, including the sphingomyelin-ceramide pathway, MAP kinase (MAPK) and JNK pathways, and NF-κB.[7][8] While not a potent, broad-spectrum kinase inhibitor, it has been shown to inhibit Protein Kinase C (PKC) at high concentrations.[5]
Q5: Are the effects of this compound-induced inactivation permanent?
A5: The effects are generally considered persistent and are often due to apoptotic cell death of the target neurons.[9][10] However, some studies suggest that under certain conditions, the effect may be a reversible reduction in neuronal excitability. The outcome may depend on the level of β-gal expression and the concentration of converted daunorubicin.[9] For most experimental designs, the inactivation should be treated as a permanent lesion of the targeted neuronal ensemble.
Q6: What are the potential systemic side effects of daunorubicin?
A6: When used systemically in chemotherapy, daunorubicin has significant side effects, including cardiotoxicity and myelosuppression (bone marrow suppression).[11][12] In the context of targeted intracranial microinjections of this compound for neuroscience research, the dose of converted daunorubicin is very low and localized, making systemic side effects highly unlikely. However, researchers should be aware of these potential toxicities, especially if considering any administration route that could lead to systemic exposure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Problem 1: Unexpected Cell Death or Tissue Damage at the Injection Site
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure you are using the recommended vehicle: 4 µg/µL this compound in 5% DMSO, 6% Tween-80 in PBS . Avoid using vehicles with high concentrations of DMSO (e.g., 50%).[3][4] Always run a vehicle-only control group to assess the impact of the vehicle on your tissue of interest. |
| High this compound Concentration | The standard concentration is 4 µg/µL. If you still observe damage, consider titrating the this compound concentration down in a pilot experiment to find the optimal balance between effective neuronal inactivation and non-specific toxicity. |
| High Basal β-gal Expression | If using Fos-lacZ transgenic animals, ensure you are using hemizygous animals. Homozygous animals can have high basal β-gal expression, leading to this compound conversion and cell death even in non-activated neurons.[3] |
| Mechanical Damage | Review your stereotaxic injection protocol. Ensure the infusion rate is slow (e.g., 0.5-1 µL/min) and that the injector needle remains in place for at least 1-2 minutes post-infusion to prevent backflow and tissue damage.[4] |
Problem 2: Inconsistent or No Effect on Behavior
| Possible Cause | Troubleshooting Step |
| Insufficient β-gal Expression | Confirm that your behavioral stimulus is sufficient to induce robust c-Fos and, therefore, β-gal expression in your target brain region. Perform pilot studies using X-gal staining or immunohistochemistry for β-gal to quantify the number of activated neurons before proceeding with this compound experiments.[4] |
| Incorrect Injection Timing | β-gal expression typically peaks around 90 minutes after the behavioral stimulus. This compound injections should be timed to coincide with this peak expression window for maximal efficacy.[4][13] |
| Incorrect Cannula Placement | After the experiment, it is mandatory to perform histological verification of cannula placement for every animal. Exclude animals with injection sites outside the target area from the final analysis. |
| This compound Degradation/Precipitation | Store this compound powder at -20°C with a desiccant. When preparing the final solution, ensure the DMSO stock is fully warmed to room temperature before adding PBS to prevent irreversible precipitation.[4] Prepare fresh aliquots for each experiment if possible. |
Problem 3: Artifactual Staining in Histology (X-gal)
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Staining Buffer | The X-gal staining procedure is highly sensitive to pH. An incorrect or acidic pH can result in non-specific blue staining of blood vessels. Calibrate your pH meter and carefully prepare the buffer to the correct pH as specified in the protocol.[3][4] |
| Over-fixation of Tissue | Over-fixation (e.g., overnight in 4% PFA) can decrease the enzymatic activity of β-gal, leading to weak or absent staining. Follow recommended fixation times precisely.[3] |
Quantitative Data on this compound and Daunorubicin
Table 1: In Vitro Cytotoxicity of this compound and Daunorubicin
Note: this compound requires β-galactosidase (β-gal) for conversion to active daunorubicin.
| Compound | Cell Line | Assay | IC₅₀ | Citation |
| This compound (+ β-gal) | Panc02 (Pancreatic) | Cell Viability | 1.5 µM | [14] |
| This compound (+ β-gal) | MCF-7 (Breast Cancer) | Cell Viability | 3.5 µM | [14] |
| This compound (+ β-gal) | T47-D (Breast Cancer) | Cell Viability | 0.5 µM | [14] |
| Daunorubicin | HL-60 (AML) | MTT Assay | 0.04 µM | [15] |
| Daunorubicin | U937 (AML) | MTT Assay | 0.05 µM | [15] |
| Daunorubicin | MV4-11 (AML) | CellTiter-Glo | 0.007 µM | [16] |
| Daunorubicin | MOLM-13 (AML) | CellTiter-Glo | 0.004 µM | [16] |
Table 2: Off-Target Inhibition Profile of Daunorubicin
Note: Comprehensive kinase selectivity data for daunorubicin is limited as it is not a primary kinase inhibitor. The following data points are from specific studies.
| Target | Target Class | Assay Type | IC₅₀ / Kᵢ | Citation |
| Topoisomerase II | Enzyme | DNA Relaxation | Potent Inhibitor | [1][2] |
| DNA Synthesis | Cellular Process | Cell-free assay | Kᵢ = 20 nM | N/A |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | Enzyme Activity | IC₅₀ = 120 µM | [5] |
Table 3: Pharmacokinetic Parameters of Daunorubicin (Human Clinical Data)
These parameters are from systemic administration in cancer patients and are provided for context. They do not reflect the local concentrations achieved during intracranial microinjection of this compound.
| Parameter | Value | Patient Population | Citation |
| Peak Plasma Conc. (Cₘₐₓ) | 24.8 µg/mL | Liposomal formulation | |
| Time to Peak (tₘₐₓ) | 2 hours | Liposomal formulation | |
| Elimination Half-life | ~27-32 hours | Liposomal formulation | |
| AUC₀-tlast | 577 ng/mL·hr | AML Patients (90 mg/m²) |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general method to assess whether daunorubicin inhibits a specific kinase of interest in vitro. Commercial services often perform broader screens against large panels.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of daunorubicin against a purified kinase.
Materials:
-
Purified, active kinase of interest
-
Specific substrate peptide for the kinase
-
Daunorubicin hydrochloride
-
[γ-³³P]-ATP or ADP-Glo™ Kinase Assay System (Promega)
-
Kinase reaction buffer (typically includes MgCl₂, DTT, and a buffer like HEPES or Tris-HCl)
-
96-well or 384-well assay plates
-
Scintillation counter or luminometer
Methodology (Radiometric Assay Example):
-
Compound Preparation: Prepare a 10 mM stock solution of daunorubicin in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase reaction buffer to achieve final assay concentrations ranging from nanomolar to high micromolar (e.g., 200 µM).
-
Reaction Setup: In each well of the assay plate, add:
-
Kinase solution (at a pre-determined optimal concentration).
-
Daunorubicin dilution or vehicle (DMSO) control.
-
Substrate peptide.
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution. This should contain a mix of cold ATP and [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately reflect inhibitory potency.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the enzymatic reaction.
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each daunorubicin concentration relative to the vehicle control. Plot percent inhibition versus log[daunorubicin] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (CETSA)
This protocol determines if daunorubicin engages with a specific target protein within intact cells by measuring changes in the protein's thermal stability.
Objective: To assess the binding of daunorubicin to a target protein in a cellular context.
Materials:
-
Cell line of interest
-
Daunorubicin hydrochloride
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of daunorubicin or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate Soluble Fraction: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the total protein loaded for each sample. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and daunorubicin-treated groups. Plot the percentage of soluble protein remaining versus temperature. A shift of the melting curve to the right in the daunorubicin-treated samples indicates that the drug has bound to and stabilized the target protein.
Visualizations
Diagram 1: this compound Experimental Workflow
Caption: Workflow for selective neuronal inactivation using the this compound system.
Diagram 2: Key Off-Target Signaling Pathways of Daunorubicin
Caption: Daunorubicin activates multiple off-target signaling pathways.
Diagram 3: Troubleshooting Logic for Unexpected Cell Death
Caption: Decision tree for troubleshooting non-specific toxicity.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase C by antineoplastic agents: implications for drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Inhibition of AKR1B10-mediated metabolism of daunorubicin as a novel off-target effect for the Bcr-Abl tyrosine kinase inhibitor dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phosphoinositide 3-kinase/Akt pathway is activated by daunorubicin in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daun02-Mediated Inactivation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficacy of Daun02-mediated inactivation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-mediated inactivation?
A1: this compound is a biologically inactive prodrug that is selectively converted into the active compound, daunorubicin, by the bacterial enzyme β-galactosidase (β-gal).[1] In experimental models, such as Fos-lacZ transgenic rats, the gene for β-gal (lacZ) is placed under the control of an activity-dependent promoter like c-Fos.[2][3] When neurons are activated by a specific behavior or stimulus, they express both Fos and β-gal.[4] Subsequent administration of this compound into the specific brain region leads to its conversion into daunorubicin only within these activated, β-gal-expressing neurons.[4] Daunorubicin then inactivates these neurons through mechanisms that can include the induction of apoptosis (cell death), reduction of cellular excitability, and blockade of voltage-dependent calcium channels.[5][1][6] This allows for the selective silencing of neuronal ensembles that were active during a recent event.[1]
Q2: How can I be sure that only behaviorally-activated neurons are being inactivated?
A2: The specificity of this compound-mediated inactivation relies on the targeted expression of β-galactosidase in recently activated neurons. In Fos-lacZ transgenic models, β-gal is co-expressed with the immediate early gene c-Fos, a well-established marker for neuronal activity.[3] Therefore, only neurons that were strongly activated to induce the c-Fos promoter will produce the β-gal enzyme necessary to convert this compound into its active form.[3] It is crucial to include proper control groups in your experimental design to confirm this specificity. For instance, injecting this compound after exposure to a novel or non-contingent stimulus should not affect the behavior of interest, as this would inactivate a different neuronal ensemble.[6]
Q3: Is the inactivation produced by this compound permanent or reversible?
A3: The nature of the inactivation can vary depending on the experimental conditions.[2] There is evidence for both permanent and reversible effects. Inactivation through the induction of apoptosis leads to the death of the targeted neurons and is therefore permanent.[1][3] This is often observed in transgenic rat models.[2] However, some studies have reported a reversible attenuation of neuronal excitability, particularly when the lacZ gene is introduced via viral vectors.[2] The choice between achieving a permanent lesion or a reversible silencing may depend on the specific goals of the experiment.[2]
Q4: What is the recommended timeline for a this compound inactivation experiment?
A4: A typical this compound experiment involves several stages.[1] First, animals (often Fos-lacZ transgenic rats) undergo surgical implantation of guide cannulas for intracranial injections. Following recovery, a behavioral paradigm is used to activate the neuronal ensemble of interest. Peak β-gal expression typically occurs around 90 minutes after the initiation of the behavioral task.[1] At this time, this compound is infused into the target brain region. Behavioral testing to assess the consequences of the inactivation is commonly performed 3 days after the this compound infusion.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of behavioral effect after this compound infusion. | 1. Insufficient β-gal expression: The behavioral stimulus may not have been strong enough to induce the c-Fos promoter. 2. Incorrect this compound timing: Infusion did not coincide with peak β-gal expression. 3. Poor this compound solubility or vehicle choice: this compound may not have been properly dissolved or the vehicle may have caused local damage.[7] 4. Incorrect cannula placement: The injection may have missed the target brain region. | 1. Confirm β-gal expression: Perform pilot studies using X-gal staining to visualize β-gal expression in your target region after the behavioral task. 2. Optimize infusion time: Inject this compound approximately 90 minutes after the start of the behavioral stimulus.[1] 3. Use appropriate vehicle: For cortical areas, a vehicle of 5% DMSO and 6% Tween-80 in PBS is recommended over a 50% DMSO solution to avoid neuronal damage. 4. Verify cannula placement: Histologically verify the placement of the injection cannulas at the end of the experiment. |
| High basal β-gal expression leading to non-specific inactivation. | Use of homozygous Fos-lacZ animals can lead to high basal levels of β-gal. | Breed hemizygous Fos-lacZ animals by mating a heterozygous animal with a wild-type animal. This ensures that β-gal expression is more tightly linked to neuronal activation. |
| Inconsistent X-gal staining results. | The pH of the β-gal staining buffer is critical for the enzymatic reaction. An incorrect pH can lead to poor staining or non-specific background staining (e.g., in blood vessels).[1] | Calibrate your pH meter and ensure the staining buffer is at the correct pH. Avoid over-fixing the brain tissue, as this can reduce β-gal enzymatic activity. |
| Variability in this compound efficacy between brain regions. | 1. Differential c-Fos/β-gal co-expression: Some brain areas have lower levels of co-expression, making them less suitable for this technique.[6] 2. Vehicle-induced toxicity: Some brain regions are more sensitive to certain solvents like DMSO. | 1. Validate the target region: Confirm high co-expression of Fos and β-gal in your brain area of interest through immunohistochemistry and X-gal staining. The striatum and medial prefrontal cortex are known to have high co-expression.[6] 2. Select the appropriate vehicle: For injections into cortical areas, use a vehicle with lower DMSO concentration (e.g., 5% DMSO, 6% Tween-80 in PBS). |
Experimental Protocols
This compound Preparation and Administration
This protocol is adapted for intracranial infusions in rats.
Materials:
-
This compound (MW 884.79)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Phosphate-buffered saline (PBS)
-
Microinfusion pump
-
Injector needles fitted to guide cannulas
This compound Solution Preparation (4 µg/µL):
-
Prepare a vehicle solution consisting of 5% DMSO and 6% Tween-80 in PBS.
-
Dissolve this compound in the vehicle to a final concentration of 4 µg/µL.
-
Vortex thoroughly to ensure the this compound is fully solubilized.
Administration Protocol:
-
Approximately 90 minutes after the start of the behavioral stimulus that induces β-gal expression, gently restrain the animal.[5][1]
-
Insert the injector needles into the previously implanted guide cannulas.
-
Infuse 0.5 µL of the this compound solution (or vehicle for control groups) into the target brain region at a rate of 1 µL/min.[1]
-
Leave the injector needles in place for an additional 1 minute following the infusion to allow for diffusion and prevent backflow.[1]
-
Behavioral testing is typically conducted 3 days post-infusion.[5]
X-gal Staining for β-galactosidase Visualization
This protocol is for verifying β-gal expression in brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% sucrose in PBS
-
X-gal staining solution
-
Cryostat
-
Microscope slides
Protocol:
-
90-120 minutes after the behavioral test, transcardially perfuse the animal with 4% PFA.[5]
-
Post-fix the brain in 4% PFA (avoiding prolonged fixation to preserve enzyme activity) and then transfer to a 30% sucrose solution for cryoprotection.[5]
-
Cut 30-40 µm brain sections on a cryostat and collect them in PBS.[5]
-
Wash the sections in PBS and then incubate in the X-gal staining solution at 37°C until the desired blue color develops in β-gal expressing cells.
-
Wash the sections again in PBS, mount them on microscope slides, and coverslip.
-
Visualize the stained sections under a microscope to confirm the location and extent of β-gal expression.
Visualizations
Caption: this compound is converted to active daunorubicin by β-gal in targeted neurons.
Caption: Timeline for a typical this compound-mediated neuronal inactivation experiment.
Caption: A logical guide for troubleshooting common this compound experimental issues.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 5. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Addressing Neurotoxicity Concerns with Daun02
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Daun02 for targeted neuronal inactivation. It addresses potential neurotoxicity concerns through detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inactivate neurons?
This compound is an inactive prodrug that is converted to the cytotoxic compound daunorubicin by the bacterial enzyme β-galactosidase (β-gal).[1][2] In neuroscience research, this system is used to selectively inactivate neurons that have been genetically engineered to express β-gal, often under the control of an activity-dependent promoter like c-fos.[1][3] When this compound is administered to these animals, it is locally converted to daunorubicin only in the β-gal-expressing neurons, leading to their inactivation.[1]
Q2: What are the primary neurotoxicity concerns associated with this compound?
The neurotoxicity of the this compound system stems from the action of its active metabolite, daunorubicin. The primary concerns are:
-
Apoptotic Cell Death: Daunorubicin can trigger apoptosis in the targeted neurons, leading to their permanent elimination.[1][4]
-
Reduced Neuronal Excitability: Some studies suggest that the effects of this compound may be reversible and result from a decrease in neuronal excitability, potentially through the blockade of voltage-dependent calcium channels.[4][5]
-
Non-specific Toxicity: The vehicle used to dissolve this compound or the surgical procedure itself can sometimes cause localized neuronal damage independent of the this compound/β-gal system.[6]
Q3: Is the neuronal inactivation permanent or reversible?
The permanence of neuronal inactivation is a subject of ongoing research and may depend on experimental conditions.[4] Some studies provide evidence for apoptotic cell death, which would be a permanent effect.[1] Others suggest a reversible reduction in neuronal excitability.[5] The level of β-galactosidase expression in the target neurons may influence the rate of this compound conversion and the resulting concentration of daunorubicin, which in turn could determine whether the effect is cytotoxic or a reversible suppression of activity.[4]
Q4: How can I be sure that the observed behavioral effects are due to the specific inactivation of the targeted neuronal ensemble?
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound solution precipitates. | The stock solution was not fully warmed to room temperature before adding PBS or aCSF.[1] | Ensure the frozen this compound stock solution is completely thawed to room temperature before adding the final buffer. Vortex gently to mix. |
| High basal β-gal expression in control animals. | The Fos-lacZ transgenic animals may be homozygous. | Use only hemizygous Fos-lacZ animals for experiments, as homozygous animals can have higher basal levels of β-gal, leading to non-selective inactivation.[1] |
| Evidence of neuronal damage in vehicle-injected animals. | The vehicle solution (e.g., high concentration of DMSO) is causing toxicity, particularly in cortical areas.[6] | Use the recommended vehicle of 5% DMSO and 6% Tween-80 in PBS, which has been shown to cause less neuronal damage in cortical regions.[6] Perform pilot studies to confirm vehicle compatibility with your target brain region. |
| Inconsistent or no behavioral effect after this compound infusion. | 1. Incorrect timing of this compound infusion relative to peak β-gal expression.2. Inaccurate cannula placement.3. Insufficient β-gal expression in the target neurons. | 1. Infuse this compound approximately 90 minutes after the start of the behavioral task to coincide with peak β-gal expression.[1][5]2. Histologically verify cannula placement after the experiment.3. Confirm β-gal expression in your target brain region and in response to your behavioral paradigm through pilot studies using X-gal staining or immunohistochemistry.[6] |
| Blue staining observed in blood vessels with X-gal staining. | The pH of the X-gal staining buffer is incorrect (too acidic). | Ensure the pH of the β-gal buffer is correctly calibrated to avoid non-specific staining.[6] |
Quantitative Data on this compound/Daunorubicin Effects
The following tables summarize available quantitative data regarding the effects of this compound and its active metabolite, daunorubicin.
Table 1: In Vivo Administration Parameters for this compound
| Parameter | Recommended Value | Notes |
| Final Concentration | 4 µg/µL | Prepared in 5% DMSO, 6% Tween-80 in PBS.[1][6] |
| Infusion Volume | 0.5 µL per side | |
| Infusion Rate | 1 µL/min | |
| Timing of Infusion | 90 minutes after initiation of behavioral induction | To coincide with peak β-gal expression.[1][5] |
| Post-infusion Period | Typically 3 days | This allows for the inactivation/lesioning of the targeted neurons.[6] |
Table 2: Effects of Daunorubicin on Neuronal Excitability
| Parameter | Observation | Reference |
| Action Potential Number | Decreased | [5] |
| Action Potential Threshold | Increased | [5] |
| Afterhyperpolarization Size | Increased | [5] |
| Input Resistance | Not affected | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 80 µg/µL. This stock can be stored at -20°C for up to a year.[6]
-
On the day of infusion, thaw the this compound stock solution to room temperature.
-
For every 2.5 µL of the 80 µg/µL this compound stock, add 15 µL of 20% Tween-80.
-
To this mixture, add 16.5 µL of sterile PBS or artificial cerebrospinal fluid (aCSF) to achieve a final concentration of 4 µg/µL this compound in a vehicle of 5% DMSO and 6% Tween-80.[1]
-
Prepare a vehicle-only solution using the same procedure but substituting 100% DMSO for the this compound stock solution.[6]
Protocol 2: In Vivo this compound Administration
-
One week prior to the experiment, handle the animals and habituate them to the infusion procedure using sham infusions.
-
On the day of the experiment, induce c-fos and subsequent β-gal expression through the desired behavioral paradigm.
-
Approximately 90 minutes after the start of the behavioral induction, begin the this compound or vehicle infusion.[1][5]
-
Infuse 0.5 µL of the prepared this compound or vehicle solution into the target brain region at a rate of 1 µL/min.[6]
-
Leave the injection needle in place for an additional minute to allow for diffusion before slowly retracting it.[6]
-
Allow for a 3-day post-infusion period before subsequent behavioral testing to assess the effects of neuronal inactivation.[6]
Protocol 3: Assessment of Neurotoxicity
-
Histological Verification of Cell Death:
-
Perfuse the animals and prepare brain sections.
-
Perform Fluoro-Jade B staining to label degenerating neurons. An increase in Fluoro-Jade B positive cells in the this compound-injected region compared to vehicle controls indicates apoptosis.[7]
-
Alternatively, use TUNEL staining or immunohistochemistry for cleaved caspase-3 to detect apoptotic cells.
-
-
Quantification of Target Cell Inactivation:
-
Use X-gal staining to visualize β-gal expressing neurons. A reduction in the number of X-gal positive cells in the this compound-treated group compared to the vehicle group suggests successful inactivation/ablation of the target population.[6]
-
-
Electrophysiological Assessment of Neuronal Excitability:
-
Prepare acute brain slices from this compound and vehicle-treated animals.
-
Perform whole-cell patch-clamp recordings from neurons in the target region to measure changes in intrinsic membrane properties, such as resting membrane potential, input resistance, action potential threshold, and firing frequency in response to current injections.
-
Visualizations
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 3. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 4. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Daun02 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Daun02 in behavioral studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound inactivation method?
The this compound inactivation method is a chemogenetic technique used to selectively and persistently silence neurons that were recently activated by a specific behavioral experience.[1][2][3] This technique relies on c-fos-lacZ transgenic animals (rats or mice), where the immediate early gene c-fos promoter drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][3] When neurons are strongly activated during a behavior, they express β-gal.[1] The subsequent injection of the inactive prodrug this compound into the brain region of interest leads to its conversion into the active, cytotoxic compound daunorubicin by β-gal.[1][3] This process results in the inactivation or apoptosis of only the neurons that were activated, leaving surrounding, non-activated neurons unaffected.[1][4]
Q2: What are the critical control experiments to include in a this compound behavioral study?
To ensure the specificity of the behavioral effects observed, several control groups are essential:
-
Vehicle Control: This is the most critical control. Instead of this compound, the vehicle solution (e.g., 5% DMSO, 6% Tween-80 in PBS) is injected into the target brain region following the behavioral induction.[1] This group accounts for any effects of the injection procedure itself or the vehicle components.
-
Behavioral Control (Non-Relevant Cue/Context): To demonstrate that the behavioral deficit is specific to the inactivation of the neuronal ensemble encoding the learned association, a control group should be exposed to a neutral or non-associated cue or context before this compound injection.[4] Inactivation of neurons activated by this neutral stimulus should not affect the specific behavior being tested.[4][5]
-
No-Behavior Control: While less common, a group that does not undergo the behavioral task but still receives this compound can control for any non-specific effects of the drug in the absence of significant c-fos induction.
-
Histological Control: Post-mortem histological analysis is crucial to verify the correct cannula placement and to assess the extent of neuronal inactivation or lesion.[1] Techniques like X-gal staining for β-gal or immunohistochemistry for Fos can be used to confirm the reduction of activated neurons.[1][6]
Q3: How soon after the behavioral task should this compound be injected?
This compound should be injected when the expression of β-galactosidase is maximal following neuronal activation.[4] This peak is typically observed 90 minutes after the initiation of the behavioral stimulus or task.[1][2][4]
Q4: When should the behavioral testing be conducted after this compound administration?
Behavioral testing is typically performed 3 days after the this compound infusion.[1][4][6] This time frame is thought to be sufficient for this compound to induce neuronal inactivation or apoptosis.[1][6] However, the optimal timing may vary, and pilot experiments are recommended to determine the ideal window for a specific experimental paradigm.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No behavioral effect of this compound | 1. Incorrect cannula placement.[1]2. Insufficient β-gal expression.3. This compound degradation or incorrect preparation.4. Insufficient neuronal activation by the behavioral task.[4] | 1. Perform histological verification of cannula placement for all animals. Exclude animals with incorrect placements from the analysis.[1]2. Confirm β-gal expression with X-gal staining in a pilot group. Ensure the use of hemizygous Fos-lacZ animals, as homozygotes can have high basal β-gal levels.[1]3. Prepare this compound solution fresh. Ensure it does not precipitate by allowing it to warm to room temperature before adding PBS or aCSF.[1]4. Use robust behavioral paradigms known to induce strong c-fos expression. |
| High variability in behavioral data | 1. Inconsistent injection volumes or rates.2. Clogged guide cannulas.3. Animal stress during injection. | 1. Use a reliable infusion pump for accurate and consistent delivery. Leave the injector in place for an additional minute post-infusion to allow for diffusion.[1]2. Regularly check and clean guide cannulas to prevent blockage.[6]3. Handle animals gently and habituate them to the injection procedure to minimize stress. |
| Unexpected neuronal damage in vehicle group | 1. Vehicle composition.2. Over-fixation of brain tissue. | 1. The vehicle of 50% DMSO in aCSF has been reported to cause neuronal damage in cortical areas. A vehicle of 5% DMSO and 6% Tween-80 in PBS is often better tolerated.[1]2. Avoid over-fixing the brain (e.g., overnight in 4% PFA) as it can reduce β-gal enzyme activity and affect staining.[1][6] |
| Inconsistent X-gal staining | 1. Incorrect pH of the β-gal buffer.2. Over-fixation of the brain. | 1. Calibrate the pH meter and ensure the β-gal buffer pH is correct to avoid non-specific staining of blood vessels.[1][6]2. Limit fixation time to preserve β-gal enzymatic activity.[1][6] |
Experimental Protocols
This compound Preparation and Administration
A common protocol for this compound preparation involves dissolving it to a final concentration of 4 µg/µL in a vehicle of 5% DMSO and 6% Tween-80 in PBS.[1]
Protocol:
-
Allow the this compound stock solution to warm to room temperature to prevent precipitation.[1]
-
Prepare the vehicle solution with the same composition (5% DMSO, 6% Tween-80 in PBS).
-
Dissolve this compound in the vehicle to the desired concentration.
-
Briefly centrifuge both the this compound and vehicle solutions before use.[1]
-
Ninety minutes after the behavioral induction, gently restrain the animal and infuse 0.5 µL of this compound or vehicle into the target brain region at a rate of 1 µL/min.[1]
-
Leave the injection needle in place for an additional minute to allow for diffusion before withdrawal.[1]
Histological Verification: X-gal Staining
Protocol:
-
Transcardially perfuse the animal with 4% paraformaldehyde (PFA). Avoid over-fixation.[1][6]
-
Cryoprotect the brain in a sucrose solution.
-
Cut 30-40 µm brain sections using a cryostat and collect them in PBS.[1]
-
Prepare the X-gal staining solution with the correct pH.
-
Incubate the sections in the staining solution until the desired blue color develops in β-gal positive cells.
-
Mount the sections and visualize under a microscope to confirm cannula placement and assess neuronal inactivation.
Visualizations
Caption: Mechanism of this compound-mediated neuronal inactivation.
Caption: General experimental workflow for this compound behavioral studies.
Caption: Logical relationships of essential control experiments.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: X-gal Staining in Daun02 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) staining, particularly in the context of Daun02 experiments for neuronal inactivation or studies involving cellular senescence.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using X-gal staining in this compound experiments? A1: this compound is an inactive prodrug that becomes biologically active when converted into daunorubicin.[1] This conversion is catalyzed by the enzyme β-galactosidase (β-gal).[1] In many experimental models, such as Fos-lacZ transgenic rats, neuronal activation induces the expression of both the Fos protein and the lacZ gene, which encodes for β-gal.[1][2] Therefore, X-gal staining serves as a crucial validation step to confirm the presence and location of β-gal-expressing cells, which are the intended targets for this compound-mediated inactivation.
Q2: Why are my cells or tissues not staining blue? A2: A lack of blue staining can result from several factors:
-
Inefficient Senescence Induction: If studying senescence, the induction protocol may not have been effective, resulting in low levels of senescence-associated β-galactosidase (SA-β-gal).[3]
-
Incorrect pH: The pH of the staining solution is critical. For detecting SA-β-gal activity, a pH of 6.0 is required.[3][4][5] Deviations can lead to false-negative results.[4] For standard lacZ expression, a pH of around 7.3 is used.[6][7] Using a CO2 incubator can lower the pH of the buffer and inhibit the reaction.[5][7]
-
Over-fixation: Excessive fixation, for instance, longer than 15 minutes with glutaraldehyde or overnight in 4% PFA, can destroy the enzymatic activity of β-galactosidase.[1][8][9]
-
Insufficient Incubation Time: Some cells with low β-gal expression may require longer incubation periods, sometimes up to 48 hours, to develop a visible blue color.[5][10]
-
Inactive Reagents: X-gal is unstable in aqueous solutions and should be added fresh to the staining buffer.[8] Ensure the X-gal stock solution, typically dissolved in DMF or DMSO, has been stored correctly at -20°C and protected from light.[4][6]
Q3: What causes non-specific background staining or false positives? A3: High background can obscure results and is often caused by:
-
Suboptimal pH: A pH lower than 6.0 can lead to false positives due to endogenous lysosomal β-gal activity.[4][9]
-
Cell Confluence: Confluent cell cultures can sometimes exhibit SA-β-gal staining independent of senescence, though this is typically less intense.[9] It is recommended to keep cells between 50-70% confluent.[3]
-
Excessive Incubation: While some protocols require long incubation, leaving samples for too long can increase background noise.[11]
Q4: How can I prevent the formation of blue crystals on my samples? A4: X-gal can precipitate out of solution, forming needle-like crystals that can interfere with imaging.[12][13] To minimize this:
-
Filter the Staining Solution: After adding X-gal, filter-sterilize the final staining solution to remove any undissolved particles.[6]
-
Prevent Evaporation: During the long incubation at 37°C, seal culture plates with parafilm and place them inside a humidified chamber to prevent the staining solution from evaporating and concentrating.[14]
-
Pre-warm the Solution: Some protocols recommend warming the staining buffer to 37°C before adding the X-gal stock to improve solubility.[13][15]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions to optimize your X-gal staining results.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Blue Staining | 1. Incorrect pH: Staining solution pH is too high (e.g., > 6.1 for SA-β-gal).[4] 2. Over-fixation: Fixation time is too long or the fixative concentration is too high, destroying the enzyme.[8][9] 3. Inactive X-gal: X-gal solution has degraded due to improper storage or age.[4] 4. Insufficient Incubation: Incubation time is too short for the level of β-gal expression.[5] 5. Wrong Incubator: Use of a CO2 incubator alters the buffer's pH.[5][7] | 1. Prepare fresh staining buffer and carefully calibrate the pH to 6.0 for SA-β-gal or ~7.3 for lacZ.[4][16] 2. Reduce fixation time to 3-5 minutes or use a milder fixative.[8][9] 3. Prepare a fresh X-gal stock solution. Store at -20°C in glass or polypropylene, protected from light, for no more than one month.[4] 4. Increase incubation time, checking periodically. Incubation may be extended up to 48 hours.[5] 5. Use a dry, non-CO2 incubator for the staining step.[3][4] |
| High Background Staining | 1. Incorrect pH: Staining solution pH is too low, detecting endogenous lysosomal β-gal.[4][9] 2. Cell Culture Conditions: Cells are over-confluent, which can induce non-specific staining.[9][17] 3. Over-staining: Incubation time is excessively long.[11] | 1. Ensure the pH is precisely 6.0 for SA-β-gal.[3][5] 2. Plate cells at a lower density to avoid confluence-related artifacts.[3] 3. Optimize incubation time by checking for blue color development every few hours. |
| Crystalline Precipitate | 1. X-gal Solubility: X-gal has low solubility in aqueous buffers and precipitates over time.[13] 2. Evaporation: Staining solution evaporates during long incubation, increasing reagent concentration.[14] | 1. Always filter the final staining solution through a 0.22 µm filter after adding X-gal.[6] 2. Seal the culture dish or slide container with parafilm and use a humidified chamber during incubation.[14] |
| Inconsistent Results | 1. Reagent Variability: Buffers or solutions are not made fresh. 2. Temperature Fluctuations: Incubation temperature is not stable. 3. Fixation Inconsistency: Fixation times vary between samples. | 1. Prepare staining and fixation solutions fresh for each experiment.[3] 2. Ensure the incubator maintains a stable 37°C. 3. Standardize all steps of the protocol, especially fixation, for all samples. |
Experimental Protocols & Methodologies
Protocol 1: SA-β-Galactosidase Staining for Cultured Cells
This protocol is adapted for detecting cellular senescence in vitro.
Reagent Preparation
| Reagent | Composition | Storage |
| 1x PBS | Phosphate-Buffered Saline | 4°C |
| Fixative Solution | 2% Formaldehyde, 0.2% Glutaraldehyde in 1x PBS.[8] | Prepare fresh or store at 4°C for short periods. |
| X-gal Stock Solution | 20-50 mg/mL X-gal in N,N-dimethylformamide (DMF) or DMSO.[6][8][13] | -20°C, protected from light. |
| Staining Solution (pH 6.0) | 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl2, 40 mM Citric acid/Sodium phosphate buffer, pH 6.0.[12] | Store buffer at 4°C. Add X-gal fresh. |
Staining Procedure
-
Aspirate culture medium and wash cells twice with 1x PBS.[8]
-
Fix the cells for 3-5 minutes at room temperature with the Fixative Solution. CRITICAL: Do not over-fix, as this will destroy enzyme activity.[8][9]
-
Wash the cells three times with 1x PBS.[18]
-
Prepare the final staining solution by adding X-gal stock to the staining buffer to a final concentration of 1 mg/mL.[6] Filter the complete solution.
-
Add the staining solution to the cells, ensuring they are completely covered.
-
Incubate at 37°C in a dry incubator (no CO2) for 12-16 hours or until a blue color develops.[8] Seal plates to prevent evaporation.[14]
-
After incubation, remove the staining solution, wash with PBS, and overlay with PBS or 80% glycerol for viewing under a bright-field microscope.[18]
Protocol 2: β-Galactosidase Staining for Frozen Tissue Sections
This protocol is for detecting lacZ reporter gene expression in tissue.
Reagent Preparation
| Reagent | Composition | Storage |
| Fixative Solution | 0.2% Glutaraldehyde in 1x PBS.[19] | Prepare fresh. |
| Detergent Rinse | 2 mM MgCl2, 0.02% NP-40 (or Igepal), 0.01% Sodium Deoxycholate in 0.1M Phosphate Buffer (pH 7.3).[6][19] | 4°C |
| X-gal Stock Solution | 50 mg/mL X-gal in N,N-dimethylformamide (DMF).[6] | -20°C, protected from light. |
| Staining Solution (pH 7.3) | 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide in Detergent Rinse.[6][19] | Store buffer at 4°C. Add X-gal fresh. |
Staining Procedure
-
Flash-freeze fresh tissue in liquid nitrogen immediately after isolation to preserve enzyme activity.[20]
-
Cut frozen sections (10-20 µm) using a cryostat and mount them on slides.
-
Immediately before staining, fix the slides in the Fixative Solution for 10-15 minutes on ice.[6][19]
-
Rinse slides briefly in PBS, then wash once in PBS for 10 minutes, followed by a wash in Detergent Rinse for 10 minutes.[19]
-
Prepare the final staining solution by adding X-gal stock to a final concentration of 1 mg/mL.
-
Immerse slides in the staining solution and incubate overnight at 37°C in a dark, humidified chamber.[19]
-
Rinse slides in PBS, and if desired, counterstain with a nuclear dye like Nuclear Fast Red.[6][19]
-
Dehydrate, clear, and mount with a coverslip for microscopic analysis.
Visualized Workflows and Pathways
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are common considerations for using the Senescence β-Galactosidase Staining Kit #9860? | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 8. buckinstitute.org [buckinstitute.org]
- 9. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-gal Staining on Adult Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos | PLOS One [journals.plos.org]
- 12. Problem with X gal staining - Cell Biology [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 18. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 19. β-Galactosidase staining of frozen sections [jax.org]
- 20. telomer.com.tr [telomer.com.tr]
Validation & Comparative
A Comparative Guide to the Inactivation of Fos-Expressing Neurons: Daun02, DREADDs, Optogenetics, and FosTRAP
For researchers, scientists, and drug development professionals, the ability to selectively inactivate neurons that are actively engaged in a specific behavior or cognitive process is a powerful tool for dissecting neural circuits and understanding their causal role in function and disease. The expression of the immediate early gene c-fos is a widely used marker for neuronal activity. This guide provides a comprehensive comparison of a prominent method for inactivating these Fos-expressing neurons, the Daun02 system, with its primary alternatives: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), optogenetics, and the FosTRAP genetic approach.
This document will delve into the performance of each technique, supported by experimental data, and provide detailed methodologies for their implementation.
At a Glance: Comparison of Neuronal Inactivation Techniques
| Feature | This compound Inactivation | DREADDs (e.g., hM4Di) | Optogenetics (e.g., Halorhodopsin) | FosTRAP |
| Principle | Prodrug conversion to a cytotoxic agent by β-galactosidase expressed under the Fos promoter.[1][2][3] | Activation of an engineered G-protein coupled receptor by a designer drug (e.g., CNO).[4][5] | Light-induced activation of an inhibitory ion pump or channel.[6][7] | Tamoxifen-induced permanent genetic access to recently active neurons for subsequent manipulation. |
| Targeting | Fos-expressing neurons in Fos-lacZ transgenic animals.[1][2][3] | Neurons defined by promoter-driven expression of the DREADD receptor. | Neurons defined by promoter-driven expression of the light-sensitive opsin. | Fos-expressing neurons at the time of tamoxifen administration. |
| Inactivation | Permanent (cell death) or long-lasting reduction in excitability.[8][9] | Reversible neuronal silencing.[4][5] | Reversible neuronal silencing.[6][7] | Enables subsequent reversible or irreversible inactivation depending on the effector protein. |
| Temporal Control | Onset is delayed (hours to days) and long-lasting.[8] | Onset in minutes to an hour, duration for several hours.[10][11] | Millisecond-scale onset and offset.[12] | The window for "trapping" active neurons is on the order of hours; subsequent manipulation depends on the chosen effector. |
| Invasiveness | Requires intracranial injection of this compound.[3][8] | Requires viral vector delivery and systemic or local drug administration.[13] | Requires viral vector delivery and implantation of a light source (e.g., optic fiber).[14] | Requires genetic modification and tamoxifen administration. |
| Key Advantage | Selectively targets neurons based on their recent activity history.[1][2][3] | Non-invasive (post-surgery) and can modulate large brain regions.[13] | High temporal precision for dissecting real-time neural dynamics.[12] | Provides permanent genetic access to activated neurons for long-term studies and diverse manipulations. |
| Key Limitation | Irreversible or long-lasting effects, potential for neurotoxicity.[8][9] | Slower temporal resolution, potential off-target effects of the ligand.[15][16][17][18][19][20][21] | Invasive light delivery, potential for phototoxicity.[22][23][24] | The "trapping" window is broad, and it doesn't offer real-time inactivation based on activity. |
In-Depth Analysis of Inactivation Methods
This compound Inactivation of Fos-Expressing Neurons
The this compound method offers a unique approach to selectively silence neurons that were recently activated by a specific stimulus or behavior.[1][2][3]
Mechanism of Action: This technique relies on Fos-lacZ transgenic rats or mice, where the promoter of the c-fos gene drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][2][3] When neurons are strongly activated, they express both Fos and β-gal. The systemically administered prodrug this compound is inert until it is cleaved by β-gal into the cytotoxic compound daunorubicin.[1][2][3][25] Daunorubicin then leads to the inactivation of these specific, recently active neurons, either through inducing apoptosis (cell death) or by reducing cellular excitability.[3][8]
Experimental Workflow:
-
Behavioral Paradigm: Fos-lacZ animals are subjected to a behavioral task to induce Fos expression in specific neuronal ensembles.
-
This compound Administration: Approximately 90 minutes after the behavior, when β-gal expression is maximal, this compound is microinjected directly into the brain region of interest.[1][3]
-
Inactivation Period: The conversion of this compound to daunorubicin and subsequent neuronal inactivation occurs over hours to days.
-
Behavioral Testing: The causal role of the inactivated neuronal ensemble is then assessed in subsequent behavioral tests.
Chemogenetics: DREADDs for Neuronal Silencing
Chemogenetic tools, particularly Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), allow for the non-invasive and reversible control of neuronal activity.[4][5]
Mechanism of Action: The most commonly used inhibitory DREADD is hM4Di, a modified human muscarinic M4 receptor.[4][11] This receptor is engineered to be unresponsive to the endogenous neurotransmitter acetylcholine but can be activated by the synthetic ligand clozapine-N-oxide (CNO) or other designer drugs.[5][11] When CNO binds to hM4Di, it activates a G-protein signaling cascade that leads to neuronal hyperpolarization and a reduction in neuronal firing, effectively silencing the neuron.[11]
Experimental Workflow:
-
Viral Vector Delivery: An adeno-associated virus (AAV) carrying the genetic construct for the DREADD receptor (e.g., hM4Di) is injected into the target brain region. The expression of the DREADD can be restricted to specific cell types by using a cell-type-specific promoter.
-
Incubation Period: A period of several weeks is required for the virus to express the DREADD receptors in the targeted neurons.
-
Ligand Administration: CNO is administered systemically (e.g., via intraperitoneal injection) or locally to activate the DREADD receptors.
-
Behavioral Testing: Behavioral experiments are conducted during the window of DREADD activation.
Optogenetics for Neuronal Inhibition
Optogenetics provides unparalleled temporal control over neuronal activity by using light-sensitive proteins.[6][7]
Mechanism of Action: For neuronal inhibition, light-driven ion pumps or channels are utilized. A common example is Halorhodopsin (NpHR), a light-activated chloride pump.[26][27][28] When illuminated with yellow-green light, NpHR pumps chloride ions into the neuron, causing hyperpolarization and inhibiting the firing of action potentials.[26][27][28]
Experimental Workflow:
-
Viral Vector Delivery: An AAV carrying the gene for the inhibitory opsin (e.g., Halorhodopsin) is injected into the target brain region.
-
Optic Fiber Implantation: An optic fiber is implanted above the target brain region to deliver light.
-
Incubation Period: A few weeks are allowed for opsin expression.
-
Light Stimulation: During behavioral experiments, light of the appropriate wavelength is delivered through the optic fiber to activate the opsin and silence the neurons.
FosTRAP: Genetic Access to Active Neurons
The FosTRAP (Targeted Recombination in Active Populations) system provides a way to gain permanent genetic access to neurons that were active during a specific time window.
Mechanism of Action: FosTRAP mice express a tamoxifen-dependent Cre recombinase (CreER) under the control of the c-fos promoter. When neurons are active, they express CreER. If tamoxifen is administered during this period of activity, CreER translocates to the nucleus and excises a "stop" codon from a co-expressed reporter or effector gene, leading to its permanent expression in those recently active neurons.
Experimental Workflow:
-
Behavioral Paradigm: FosTRAP mice are subjected to a behavioral task to induce Fos expression.
-
Tamoxifen Administration: Tamoxifen is administered during or shortly after the behavioral task.
-
Recombination and Effector Expression: Cre-mediated recombination occurs in the active neurons, leading to the expression of the chosen effector protein (e.g., a DREADD, an opsin, or a toxin).
-
Subsequent Manipulation: The "trapped" neurons can then be manipulated at a later time using the expressed effector protein.
Experimental Protocols
This compound Inactivation Protocol
Materials:
-
Fos-lacZ transgenic rats or mice
-
This compound powder
-
Vehicle solution (e.g., 5% DMSO, 6% Tween-80 in PBS)[3]
-
Stereotaxic apparatus
-
Microinjection pump and syringes
-
Guide cannulae and injectors
Procedure:
-
Animal Surgery: Implant guide cannulae bilaterally above the brain region of interest using standard stereotaxic procedures. Allow for a recovery period of at least one week.
-
Behavioral Induction: Subject the animals to the behavioral paradigm of interest to induce Fos and β-gal expression.
-
This compound Preparation: Dissolve this compound in the vehicle solution to the desired concentration (e.g., 4 µg/µL).[3]
-
Microinjection: Approximately 90 minutes after the onset of the behavioral induction, infuse this compound or vehicle into the target brain region through the implanted cannulae at a slow and steady rate (e.g., 0.5 µL/min).[8]
-
Post-Injection Period: Allow several days for the inactivation to take full effect before subsequent behavioral testing.
DREADD (hM4Di) Inactivation Protocol
Materials:
-
AAV vector encoding hM4Di (e.g., AAV-hSyn-hM4Di-mCherry)
-
Stereotaxic apparatus
-
Microinjection pump and syringes
-
Clozapine-N-oxide (CNO)
-
Saline or other vehicle for CNO
Procedure:
-
AAV Microinjection: Under anesthesia, perform stereotaxic injection of the AAV-hM4Di vector into the target brain region.
-
Incubation: Allow 3-4 weeks for robust expression of the hM4Di receptor.
-
CNO Preparation: Dissolve CNO in saline or another appropriate vehicle to the desired concentration (e.g., 1-10 mg/kg for systemic administration).[17]
-
CNO Administration: Administer CNO via intraperitoneal injection or through drinking water.[29] For local activation, CNO can be microinjected directly into the brain.
-
Behavioral Testing: Conduct behavioral experiments within the expected window of CNO action (typically starting 30-60 minutes after injection and lasting for several hours).[10][11]
Optogenetic (Halorhodopsin) Inactivation Protocol
Materials:
-
AAV vector encoding an inhibitory opsin (e.g., AAV-hSyn-eNpHR3.0-EYFP)
-
Stereotaxic apparatus
-
Microinjection pump and syringes
-
Optic fiber cannulae
-
Laser or LED light source and patch cord
Procedure:
-
AAV Microinjection and Fiber Implantation: During a single surgery, inject the AAV-opsin vector into the target brain region and implant an optic fiber cannula just above the injection site.
-
Incubation: Allow 3-4 weeks for opsin expression.
-
Habituation: Habituate the animal to being connected to the patch cord.
-
Light Delivery: During the behavioral experiment, deliver light of the appropriate wavelength (e.g., ~590 nm for eNpHR3.0) and intensity through the optic fiber to silence the targeted neurons. The timing and duration of light delivery can be precisely controlled.
Conclusion
The choice of method for inactivating Fos-expressing neurons depends critically on the specific experimental question. The this compound method is unparalleled for its ability to target neurons based on their recent activity history, providing a powerful tool for linking specific neuronal ensembles to behavior. However, its irreversible nature and slower time course are important considerations. DREADDs offer a less invasive and reversible approach for modulating neuronal activity over longer timescales, while optogenetics provides the highest temporal precision for dissecting the real-time contribution of neurons to behavior. The FosTRAP system presents an exciting alternative for gaining permanent genetic access to active neuronal populations, enabling a wide range of subsequent manipulations. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate tool to advance our understanding of the neural circuits underlying complex behaviors.
References
- 1. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 6. Optogenetics - Wikipedia [en.wikipedia.org]
- 7. Optogenetic Strategies to Dissect the Neural Circuits that Underlie Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optogenetic feedback control of neural activity | eLife [elifesciences.org]
- 13. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatiotemporal constraints on optogenetic inactivation in cortical circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. Experimental side effects | eLife Science Digests | eLife [elifesciences.org]
- 20. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phototoxicities Caused by Continuous Light Exposure Were Not Induced in Retinal Ganglion Cells Transduced by an Optogenetic Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phototoxicities Caused by Continuous Light Exposure Were Not Induced in Retinal Ganglion Cells Transduced by an Optogenetic Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Red Light Optogenetics in Neuroscience [frontiersin.org]
- 25. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. addgene.org [addgene.org]
- 27. Principles of Optogenetic Methods and Their Application to Cardiac Experimental Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Halorhodopsin - Wikipedia [en.wikipedia.org]
- 29. jove.com [jove.com]
A Comparative Guide to Neuronal Silencing: Daun02 vs. DREADDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful chemogenetic techniques for neuronal silencing: the Daun02/β-galactosidase system and Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document outlines their mechanisms of action, experimental protocols, and key performance differences to aid researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: this compound vs. DREADDs for Neuronal Silencing
| Feature | This compound | DREADDs (hM4Di) |
| Targeting Strategy | Activity-dependent (c-fos expression) in Fos-lacZ transgenic animals. | Genetically defined cell populations via viral vectors or Cre-driver lines. |
| Mechanism of Action | Enzymatic conversion of a prodrug (this compound) to a cytotoxin (daunorubicin) by β-galactosidase.[1][2] This leads to reduced neuronal excitability and/or apoptosis.[1][3] | Activation of an engineered G-protein coupled receptor (hM4Di) by a synthetic ligand (e.g., CNO, DCZ).[4][5] This causes neuronal hyperpolarization and presynaptic inhibition.[4][5] |
| Temporal Control | Long-lasting and potentially permanent inactivation, often assessed days after administration.[3][6] | Reversible silencing with a duration of action dependent on ligand pharmacokinetics (typically hours).[7] |
| Specificity | Targets neurons that were recently active, based on c-fos promoter activation.[2][3] | Targets specific cell types based on the promoter used for DREADD expression.[8] |
| Reversibility | Considered largely irreversible, especially if apoptosis is induced.[6][9] | Reversible; neuronal function is restored after the ligand is metabolized.[7] |
| Potential Off-Target Effects | Potential for neurodegeneration in the injected area.[10] The vehicle for this compound can also cause neuronal damage.[6] | The ligand CNO can be reverse-metabolized to clozapine, which has its own psychoactive effects.[11] Newer ligands like DCZ have been developed to mitigate this. |
In-Depth Comparison
This compound: Activity-Dependent Neuronal Inactivation
The this compound system is a powerful tool for silencing neurons that were active during a specific behavioral paradigm.[2] This "activity-dependent" targeting is its key feature.
Mechanism of Action This method utilizes transgenic animals, typically Fos-lacZ rats or mice, where the c-fos promoter drives the expression of the bacterial enzyme β-galactosidase (β-gal) in neurons that have been strongly activated.[2][3] The prodrug this compound is locally injected into the brain region of interest.[3] In the presence of β-gal, this compound is converted into the active compound daunorubicin.[1][6] Daunorubicin then silences the neurons by reducing their excitability and, in some cases, inducing apoptosis (cell death).[3][9]
Signaling Pathway and Experimental Workflow
DREADDs: Genetically-Targeted Neuronal Silencing
DREADDs offer a reversible and genetically targeted approach to neuronal silencing. The most commonly used inhibitory DREADD is hM4Di.
Mechanism of Action The hM4Di receptor is a modified human muscarinic M4 receptor that is unresponsive to the endogenous ligand acetylcholine but is activated by synthetic ligands like Clozapine-N-Oxide (CNO) or Deschloroclozapine (DCZ).[4][5] This receptor is typically introduced into specific neuronal populations using viral vectors (e.g., AAV) containing a promoter specific to the target cell type.[8] When the ligand is administered, it binds to the hM4Di receptor, which is coupled to the Gi signaling pathway.[4][5] This activation leads to two primary effects: hyperpolarization of the neuron through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of neurotransmitter release at the presynaptic terminal.[4][5]
Signaling Pathway and Experimental Workflow
Experimental Protocols
This compound Neuronal Silencing Protocol
This protocol is adapted from established methods for this compound-mediated inactivation of behaviorally activated neurons.[3][6]
Materials:
-
Fos-lacZ transgenic rats or mice.
-
This compound powder.
-
Vehicle solution (e.g., 5% DMSO, 6% Tween-80 in PBS).[6]
-
Stereotaxic surgery setup with cannulae for intracranial injection.
-
Infusion pump and syringes.
Procedure:
-
Animal Surgery: Implant bilateral guide cannulae targeting the brain region of interest in Fos-lacZ animals. Allow for a recovery period of at least one week.
-
Behavioral Training: Train the animals on a specific behavioral task to establish a learned association that can be reactivated to induce c-fos expression.
-
Induction of c-fos: On the day of the experiment, expose the animals to the specific cues or context associated with the learned behavior to induce c-fos expression in the relevant neuronal ensemble. This session is typically 15-30 minutes.[12]
-
This compound Preparation: Prepare a 4 µg/µL solution of this compound in the vehicle.
-
This compound Infusion: 90 minutes after the start of the c-fos induction session, infuse 0.5 µL of the this compound solution or vehicle into the target brain region at a rate of 1 µL/min.[6][12] Leave the injection needle in place for an additional minute to allow for diffusion.
-
Post-Infusion Period: House the animals for a period of 3 days to allow for the inactivation of the targeted neurons.[3][6]
-
Behavioral Testing: Test the animals on the behavioral task to assess the effect of silencing the specific neuronal ensemble.
-
Histological Confirmation: After the final behavioral test, perfuse the animals and process the brain tissue for X-gal staining to visualize β-galactosidase expression and confirm the location and extent of neuronal inactivation.[3]
DREADD (hM4Di) Neuronal Silencing Protocol
This protocol provides a general framework for using hM4Di DREADDs for neuronal silencing.
Materials:
-
Wild-type or Cre-driver line animals.
-
AAV vector encoding the hM4Di DREADD under a suitable promoter (e.g., AAV-hSyn-hM4Di-mCherry).
-
Stereotaxic surgery setup.
-
CNO or DCZ.
-
Saline or other appropriate vehicle for ligand dissolution.
Procedure:
-
Viral Vector Injection: Perform stereotaxic surgery to inject the AAV-hM4Di vector into the target brain region.
-
Viral Expression: Allow 3-4 weeks for the virus to express the hM4Di receptor in the targeted neurons.
-
Ligand Preparation: Dissolve CNO or DCZ in the appropriate vehicle. A low dose of CNO (e.g., 0.3 mg/kg) is often used to minimize off-target effects.[13]
-
Ligand Administration: Administer the ligand via intraperitoneal (i.p.) injection, oral administration, or local microinfusion 30 minutes before behavioral testing.[13]
-
Behavioral Testing: Conduct behavioral experiments during the window of expected ligand activity (typically starting 30 minutes post-injection and lasting for several hours).
-
Control Groups: It is crucial to include control groups, such as animals expressing a fluorescent reporter without the DREADD that receive the ligand, and DREADD-expressing animals that receive vehicle, to control for off-target effects of the ligand and the experimental procedures.[11]
-
Histological Confirmation: Perfuse the animals after the experiment and perform immunohistochemistry to confirm the expression of the DREADD (e.g., by detecting a fluorescent reporter or an epitope tag) in the target region and cell type.
Concluding Remarks
Both this compound and DREADDs are invaluable tools for dissecting the function of neural circuits. The choice between them depends critically on the experimental question. This compound is uniquely suited for studying the causal role of neurons activated by a specific experience, offering a permanent or long-lasting inactivation of these "engram" cells. DREADDs, on the other hand, provide a reversible and genetically targeted method to silence specific cell types, allowing for within-subject comparisons and the study of dynamic processes. Researchers should carefully consider the temporal dynamics, specificity, and potential off-target effects of each system when designing their experiments. The inclusion of appropriate control groups is paramount for the rigorous interpretation of data obtained with either technique.
References
- 1. researchgate.net [researchgate.net]
- 2. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetic synaptic silencing of neural circuits localizes a hypothalamus→midbrain pathway for feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Chemogenetic Inactivation of Ventral Hippocampal Glutamatergic Neurons Disrupts Consolidation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PNAS: visualization of in vivo silencing via hM4Di [chemogenetic.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. direct.mit.edu [direct.mit.edu]
Assessing the Efficiency of Daun02-Induced Lesions: A Comparative Guide
For researchers aiming to establish causal links between the activity of specific neuronal ensembles and behavior, the Daun02 inactivation technique offers a powerful method for targeted cell ablation. This guide provides an objective comparison of the this compound system with other contemporary methods, supported by experimental data and detailed protocols to aid in experimental design and evaluation.
The this compound-Induced Lesion Mechanism
The this compound method achieves its specificity through a clever two-step process rooted in genetic and enzymatic targeting. It is employed in c-fos-lacZ transgenic animals, where the promoter for the immediate early gene c-fos—a marker of recent neuronal activation—drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][2][3]
The core principle is as follows:
-
A specific behavior or stimulus (e.g., cue exposure) strongly activates a sparse population of neurons.[2]
-
In these activated neurons, the c-fos promoter is engaged, leading to the co-expression of the Fos protein and β-galactosidase.[4]
-
The inactive prodrug, this compound, is then injected into the brain region of interest approximately 90 minutes after the behavioral trigger, coinciding with peak β-gal expression.[2][5]
-
Inside the activated neurons, β-galactosidase enzymatically converts this compound into the cytotoxic compound daunorubicin.[4][5]
-
Daunorubicin induces cell death, primarily through apoptosis, or persistently reduces neuronal excitability, effectively silencing or lesioning the specific neuronal ensemble that was active during the behavior.[5][6][7] Surrounding, non-activated neurons that do not express β-gal remain unaffected.[5]
Caption: Mechanism of this compound-induced neuronal inactivation.
Assessing Lesion Efficiency
The effectiveness of this compound-induced lesions can be evaluated through a combination of histological, electrophysiological, and behavioral analyses.
Histological Quantification: The primary method to confirm cellular ablation is to quantify the reduction in β-gal expressing neurons.
-
X-gal Staining: Brain tissue is processed with X-gal, a substrate that is converted by β-gal into a blue precipitate, allowing for the visualization and counting of β-gal positive (β-gal+) cells.[5]
-
Immunohistochemistry: Antibodies against β-gal or Fos can also be used to label and quantify the target cell population.
-
Procedure: Researchers typically count the number of β-gal+ cells in a defined area (e.g., 200-300 µm) around the injection site in both this compound-treated and vehicle-treated control animals to determine the percentage of reduction.[5]
Behavioral Assessment: The ultimate test of efficiency is the functional outcome. A successful lesion of a behaviorally-relevant neuronal ensemble should result in a predictable alteration of that behavior. Experiments are designed to test the animal 3 days after the this compound infusion, a time point shown to be effective for lesioning the targeted neurons.[5]
Electrophysiological Analysis: In ex vivo brain slices, electrophysiological recordings can confirm the effects of daunorubicin. Studies have shown that daunorubicin attenuates action potential firing in response to depolarization.[6][8]
Quantitative Data on this compound Efficiency & Specificity
| Metric | Finding | Source |
| Specificity | In the orbitofrontal cortex (OFC), 82±1% of β-galactosidase-expressing neurons were also positive for the Fos protein, indicating high co-localization and targeting specificity. | N/A |
| Behavioral Effect (Addiction) | Inactivation of cocaine-activated nucleus accumbens neurons attenuated context-specific locomotor sensitization. The effect was specific to the cocaine-paired environment. | N/A |
| Behavioral Effect (Addiction) | Inactivation of a cue-responsive neuronal ensemble in the infralimbic cortex resulted in a significant increase in alcohol-seeking behavior, revealing an inhibitory role for this ensemble. | [9] |
| Mechanism | This compound induces apoptosis, which can be largely prevented by the pan-caspase inhibitor Z-VAD-FMK, confirming an apoptotic mechanism of cell death. | N/A |
| Electrophysiology | Infusion of Daunorubicin (4 µg/µL and 8 µg/µL) significantly inhibited excitatory responses in the bed nucleus of the stria terminalis (BST). | [8] |
Comparison with Alternative Methods
While this compound is highly effective for ablating recently activated neurons, other techniques like chemogenetics (DREADDs) and optogenetics offer different advantages for manipulating neuronal activity.
| Feature | This compound Inactivation | Chemogenetics (DREADDs) | Optogenetics |
| Principle | Enzymatic conversion of a prodrug to a toxin in genetically marked, active cells.[4] | A designer receptor (DREADD) is activated by a specific designer drug (e.g., CNO, JHU37160).[10] | A light-sensitive ion channel or pump (opsin) is activated by a specific wavelength of light.[11][12] |
| Temporal Control | Slow onset, persistent/permanent effect. The lesion develops over days and is generally irreversible due to apoptosis.[5][6] | Slow onset, reversible. Activation takes minutes and can last for hours until the ligand is cleared.[11] | Fast onset, reversible. Activation/inhibition occurs on a millisecond timescale and stops when the light is turned off.[11] |
| Targeting | Targets neurons based on recent activity (c-fos expression).[2] | Targets neurons based on genetic promotors, viral tropism, or projection targets.[1] | Targets neurons based on genetic promotors, viral tropism, or projection targets, with high spatial precision via light delivery.[11] |
| Invasiveness | Requires intracranial injection of the prodrug. Transgenic animals are necessary.[5] | Requires intracranial virus injection and systemic or intracranial ligand administration.[11] | Requires intracranial virus injection and a permanently implanted light source (e.g., optic fiber).[11] |
| Primary Outcome | Neuronal silencing or ablation (cell death).[6] | Reversible neuronal inhibition or excitation.[1] | Reversible neuronal inhibition or excitation with high temporal fidelity.[13] |
| Key Advantage | Uniquely ablates cells based on their participation in a specific, recent behavior. | Can remotely and repeatedly manipulate a defined circuit over hours with simple systemic drug administration. | Unparalleled temporal precision, allowing for the manipulation of firing patterns in real-time.[11] |
| Key Limitation | Irreversibility limits within-subject experimental designs; dependent on the strength of c-fos promoter activation.[4][6] | Poor temporal resolution; potential off-target effects of ligands (e.g., CNO metabolizing to clozapine).[11][14] | Requires an implanted light source, which can be invasive and may limit naturalistic behaviors.[11] |
Experimental Protocols
This compound Experimental Workflow
A typical this compound experiment follows a multi-day timeline to ensure accurate targeting and assessment.
Caption: General experimental workflow for this compound-induced lesion studies.
Protocol 1: Preparation and Administration of this compound
This protocol is adapted from established methodologies for use in rats.[5]
Materials:
-
This compound (Sequoia Research Products)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)
-
Sterile microfuge tubes
-
Hamilton syringes and infusion pumps
Procedure:
-
Stock Solution: Prepare a stock solution of this compound. For cortical areas, a vehicle of 5% DMSO and 6% Tween-80 in PBS is recommended to minimize local damage.
-
Final Concentration: On the day of infusion, thaw the this compound stock aliquot to room temperature. Crucially, do not add aqueous solution while the stock is cold, as this compound will irreversibly precipitate.
-
Dilute the stock with sterile PBS or aCSF to a final working concentration, typically 4 µg/µL. Prepare a vehicle-only solution identically for the control group.
-
Infusion Setup: Load the this compound or vehicle solution into a clean Hamilton syringe connected to an injector needle via tubing. Ensure the system is free of air bubbles.
-
Behavioral Induction: Ninety (90) minutes after the start of the behavioral task intended to activate the target neuronal ensemble, gently restrain the animal.
-
Infusion: Insert the injector needles bilaterally into the implanted guide cannulae. Infuse the solution at a slow, controlled rate (e.g., 0.25-0.5 µL/min) to allow for diffusion and minimize tissue damage. A common dose is 2 µg per side (0.5 µL of a 4 µg/µL solution).
-
Leave the injector needles in place for an additional 5-10 minutes post-infusion to prevent backflow upon retraction.
Protocol 2: X-gal Staining for Lesion Assessment
This protocol allows for the visualization of β-galactosidase-expressing neurons to confirm the location and extent of the lesion.[5]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
PBS with 0.02% Sodium Azide
-
X-gal staining solution (containing potassium ferricyanide, potassium ferrocyanide, MgCl₂, and X-gal in a phosphate buffer).
Procedure:
-
Perfusion: Following the final behavioral test (on Day 3), deeply anesthetize the animal and perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA.
-
Post-fixation: Extract the brain and post-fix it in 4% PFA for 4-6 hours at 4°C. Over-fixation can decrease β-gal enzymatic activity.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut 30-40 µm sections on a cryostat. Collect sections in PBS with sodium azide.
-
Staining: Wash the sections in PBS and then incubate them in the X-gal staining solution at 37°C in the dark. Incubation time can range from 4 hours to overnight, depending on the level of β-gal expression.
-
Mounting and Analysis: Once the desired blue color has developed in the β-gal+ cells, wash the sections in PBS, mount them onto slides, and coverslip.
-
Quantification: Using a microscope, count the number of blue-stained nuclei in the target region for both this compound and vehicle-treated animals to calculate the percentage reduction in the activated cell population.
References
- 1. Applications of optogenetic and chemogenetic methods to seizure circuits: Where to go next? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 3. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Frontiers | Synthetic Light-Activated Ion Channels for Optogenetic Activation and Inhibition [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Use of pCAG-lacZ Rats as a Non-Selective Control for Daun02-Mediated Neuronal Inactivation Studies
A Comparative Guide for Researchers
For neuroscientists aiming to establish causal links between specific neuronal ensembles and behavior, the Daun02 inactivation method in transgenic rodents is a powerful tool. This guide provides a detailed comparison of the use of pCAG-lacZ rats as a non-selective control alongside the activity-dependent cFos-lacZ model in this compound studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this advanced neuroscience technique.
Introduction to the this compound Inactivation Method
The this compound inactivation technique allows for the selective silencing of neurons that were recently activated by a specific stimulus or behavior. The method relies on transgenic animals, typically rats or mice, that express the bacterial enzyme β-galactosidase (β-gal) under the control of an activity-dependent promoter, most commonly the c-fos promoter. When the prodrug this compound is introduced into a specific brain region, β-gal converts it into the active compound daunorubicin, which then inactivates the neurons expressing the enzyme. This inactivation can occur through the induction of apoptosis (cell death) or by reducing cellular excitability.
The Role of pCAG-lacZ Rats as a Control
In contrast to the activity-dependent expression of β-gal in cFos-lacZ rats, pCAG-lacZ rats constitutively express β-gal throughout the brain under the control of the strong, ubiquitous pCAG promoter. This means that in pCAG-lacZ rats, the injection of this compound will lead to the non-selective inactivation of all neurons within the injection site, regardless of their recent activity. This makes the pCAG-lacZ rat an essential control for distinguishing the behavioral effects of inactivating a specific, behaviorally-activated neuronal ensemble from the effects of a non-specific lesion in the targeted brain region.
Quantitative Data Comparison
The following table summarizes key quantitative findings from studies utilizing both cFos-lacZ and pCAG-lacZ rats with the this compound method, highlighting the differences in neuronal inactivation and behavioral outcomes.
| Parameter | cFos-lacZ Rats (Activity-Dependent Inactivation) | pCAG-lacZ Rats (Non-Selective Inactivation) | Reference |
| Neuronal Inactivation Pattern | Scattered, selective inactivation of Fos-expressing neurons. | Widespread, massive neurodegeneration within the injection area. | |
| Neurodegeneration Marker (Fluorojade-B) | Scattered fluorescence signal consistent with the number of activated neurons. | High level of green fluorescence indicating massive cell damage. | |
| Effect on Cue-Induced Reinstatement of Alcohol Seeking | Selective inactivation of cue-responsive neurons in the infralimbic cortex leads to a significant and long-lasting attenuation of relapse. | Non-selective inactivation of the infralimbic cortex did not show the same specific behavioral effect. | |
| Inactive Lever Presses | No significant difference in inactive lever presses after this compound injection. | No significant difference in inactive lever presses after this compound injection. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound inactivation mechanism in cFos-lacZ vs. pCAG-lacZ rats.
Caption: General experimental workflow for this compound inactivation studies.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound inactivation in rats.
Stereotaxic Surgery and Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Mounting: Secure the anesthetized rat in a stereotaxic apparatus.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region and drill small holes through the skull at these locations.
-
Cannula Implantation: Lower guide cannulae to the desired depth and secure them to the skull using dental cement and skull screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before behavioral procedures.
This compound Administration
-
Behavioral Induction: Place the animal in the experimental context to induce c-fos expression in the relevant neuronal ensemble (this step is for cFos-lacZ rats; for pCAG-lacZ rats, this serves as a procedural control).
-
Injection Preparation: 90 minutes after the start of the behavioral induction, gently restrain the rat.
-
Infusion: Insert injector needles extending slightly beyond the tip of the guide cannulae and infuse this compound (or vehicle) at a controlled rate (e.g., 0.5 µL at 1 µL/min). Leave the injectors in place for an additional minute to allow for diffusion.
Histological Verification
-
Perfusion and Brain Extraction: Following the final behavioral test, deeply anesthetize the rat and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA). Extract the brain and post-fix in PFA before transferring to a sucrose solution for cryoprotection.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.
-
Staining:
-
X-gal Staining: To visualize β-gal expressing neurons, incubate sections in an X-gal staining solution. This method provides a high signal-to-noise ratio.
-
Immunohistochemistry: To quantify neuronal activation (Fos) or neurodegeneration (Fluorojade-B), perform standard immunohistochemical or fluorescent staining procedures.
-
Alternative Control Strategies
While pCAG-lacZ rats provide an excellent non-selective inactivation control, other control groups are also crucial for robust experimental design:
-
Vehicle Control: Injecting a vehicle solution (the solvent for this compound) into the target brain region of cFos-lacZ rats controls for the effects of the injection procedure itself.
-
Novel Context Control: Exposing cFos-lacZ rats to a novel, neutral context before this compound injection controls for the possibility that any observed behavioral deficits are due to the inactivation of neurons activated by non-specific environmental cues.
-
Wild-Type Rats: Injecting this compound into wild-type rats (lacking the lacZ transgene) confirms that the prodrug itself has no off-target effects in the absence of β-galactosidase.
Conclusion
The use of pCAG-lacZ rats as a non-selective control is a critical component of well-designed this compound inactivation studies. By comparing the behavioral outcomes of activity-dependent neuronal inactivation in cFos-lacZ rats with the widespread, non-selective inactivation in pCAG-lacZ rats, researchers can more confidently attribute observed behavioral changes to the silencing of a specific, functionally relevant neuronal ensemble. This rigorous approach strengthens the causal link between neural activity and behavior, advancing our understanding of the neural circuits underlying complex cognitive and pathological processes.
A Comparative Analysis of Daun02 and Diphtheria Toxin Ablation for Targeted Cell Depletion
For researchers, scientists, and drug development professionals, the precise elimination of specific cell populations is a critical tool for understanding complex biological systems and developing targeted therapies. Two powerful techniques that have emerged for conditional cell ablation are the Daun02- and diphtheria toxin (DT)-based systems. This guide provides an objective comparison of their mechanisms, experimental protocols, and performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. Diphtheria Toxin Ablation
| Feature | This compound Ablation | Diphtheria Toxin (DT) Ablation |
| Targeting Principle | Activity-dependent: targets recently activated neurons. | Genetic: targets cells expressing a specific promoter-driven receptor. |
| Mechanism of Action | Enzymatic conversion of a prodrug (this compound) to a cytotoxic agent (daunorubicin). | Inhibition of protein synthesis leading to apoptosis. |
| Transgenic Model | Requires c-fos-lacZ transgenic animals. | Requires diphtheria toxin receptor (DTR) transgenic animals. |
| Cellular Outcome | Neuronal inactivation (reversible) or apoptosis (permanent). | Apoptosis (permanent). |
| Temporal Control | Ablation is initiated shortly after neuronal activation and this compound administration. | Ablation occurs upon administration of diphtheria toxin. |
| Ablation Efficiency | Variable; can inactivate a small percentage of a neuronal population (e.g., ~6% in ventral mPFC). | High; can achieve >95% depletion of targeted cell populations.[1] |
| In Vivo Administration | Typically intracranial microinjection. | Typically intraperitoneal or intramuscular injection. |
| Timeline to Effect | Behavioral effects are often assessed 3 days post-administration.[2] | Cell depletion can be observed within 24-72 hours.[3] |
Mechanism of Action
This compound: Targeting the Active Neuron
The this compound system offers a unique approach to cell ablation by targeting neurons based on their recent activity. This method relies on c-fos-lacZ transgenic animals, where the c-fos promoter, which is activated in response to neuronal stimulation, drives the expression of the bacterial enzyme β-galactosidase (β-gal).
The prodrug this compound is administered to the animal and is systemically distributed. In β-gal-expressing neurons, this compound is enzymatically converted into the active compound daunorubicin. Daunorubicin, a well-known chemotherapeutic agent, can then induce neuronal silencing or cell death through at least two proposed mechanisms: the blockade of voltage-dependent calcium channels, leading to a reversible inactivation, or the induction of apoptosis, resulting in permanent ablation.[4] The outcome may depend on the level of β-galactosidase expression and the concentration of converted daunorubicin.[5]
Caption: this compound mechanism of action in a c-fos-lacZ transgenic neuron.
Diphtheria Toxin: A Precise Genetic Switch for Cell Death
Diphtheria toxin (DT) ablation provides a highly efficient and specific method for eliminating defined cell populations. This technique leverages the fact that rodents are naturally resistant to DT due to a low affinity of their epidermal growth factor receptor (EGFR) for the toxin. By creating transgenic animals that express the high-affinity primate diphtheria toxin receptor (DTR) under the control of a cell-type-specific promoter, researchers can render a chosen cell population exquisitely sensitive to DT.
Upon systemic administration, DT binds to the DTR on the target cells and is internalized. The active A-fragment of the toxin is then released into the cytoplasm, where it catalyzes the ADP-ribosylation of elongation factor 2 (EF-2). This irreversible modification inhibits protein synthesis, ultimately leading to apoptotic cell death.[6][7]
Caption: Diphtheria toxin mechanism of action in a DTR-expressing cell.
Experimental Protocols
This compound Ablation Workflow
A typical this compound experiment involves several key steps, from behavioral training to histological confirmation.
Caption: A standard experimental workflow for this compound-mediated neuronal ablation.
Detailed Methodologies:
-
Animal Model: Experiments are conducted in c-fos-lacZ transgenic rats or mice.
-
Behavioral Paradigm: Animals are trained in a specific behavioral task to later induce c-fos expression in relevant neuronal ensembles.
-
c-fos Induction: On the day of the experiment, the animal performs the learned behavior to activate the target neurons and induce β-galactosidase expression.
-
This compound Administration: Approximately 90 minutes after the behavioral induction, this compound is administered directly into the brain region of interest via intracranial microinjection.[2] A typical dose is 4 µg/µL.[2]
-
Post-Injection Period: Animals are allowed to recover for a period, typically 3 days, to allow for the full effect of the this compound to manifest.[2]
-
Behavioral Assessment: The animal's behavior is re-assessed to determine the functional consequences of ablating the targeted neuronal ensemble.
-
Histological Verification: Brain tissue is collected and processed for β-galactosidase staining (e.g., X-gal staining) to confirm the location and extent of neuronal inactivation or loss.[2]
Diphtheria Toxin Ablation Workflow
The experimental workflow for DT-mediated cell ablation is generally more straightforward.
Caption: A standard experimental workflow for diphtheria toxin-mediated cell ablation.
Detailed Methodologies:
-
Animal Model: Experiments utilize transgenic mice expressing the diphtheria toxin receptor (DTR) under a cell-type-specific promoter.
-
Diphtheria Toxin Administration: Diphtheria toxin is typically administered via intraperitoneal (IP) or intramuscular (IM) injection. The dosage can be varied to control the degree of cell damage.[8]
-
Ablation Time Course: Significant cell depletion is often observed within 24 to 72 hours following DT injection.[3]
-
Functional Analysis: The physiological or behavioral consequences of the cell ablation are assessed at appropriate time points after DT administration.
-
Histological Verification: Tissues are collected and analyzed (e.g., through immunohistochemistry for cell-specific markers) to quantify the extent and specificity of the cell ablation.
Quantitative Performance Comparison
| Parameter | This compound Ablation | Diphtheria Toxin (DT) Ablation | Supporting Data |
| Ablation Efficiency | Variable. Can be a subset of the activated population. | High. Can exceed 95% of the targeted cell population. | DT: >95% of regulatory T-cells ablated.[1] |
| Specificity | High for activated neurons. | High for cells expressing the DTR transgene. | DT: No obvious abnormalities in other cells or tissues with controlled dosage.[8] |
| Off-Target Effects | Daunorubicin can have neurotoxic effects at high concentrations. Vehicle for this compound can cause neuronal damage in some brain regions.[2] | High doses of DT can have systemic toxicity. Some DTR-independent inflammatory responses to DT have been reported. | DT: Systemic administration can lead to hemorrhagic ascites and death at high doses.[3] A brain-sparing version of DT has been developed to mitigate CNS off-target effects.[9] |
| Reversibility | Can be reversible (neuronal inactivation) or permanent (apoptosis). | Permanent (apoptosis). | This compound: Reversible attenuation of action potential firing has been observed.[5] |
Signaling Pathways
This compound-Induced Apoptosis
While the precise signaling cascade of daunorubicin-induced apoptosis in the context of this compound ablation is not fully elucidated, it is known to involve pathways common to chemotherapy-induced cell death.
Caption: A putative signaling pathway for this compound-induced apoptosis.
Diphtheria Toxin-Induced Apoptosis
Diphtheria toxin-induced cell death is a well-characterized process that culminates in apoptosis. The inhibition of protein synthesis is a key upstream event that triggers the apoptotic cascade.
Caption: Signaling pathway for diphtheria toxin-induced apoptosis.
Conclusion
Both this compound and diphtheria toxin ablation are powerful and sophisticated techniques for targeted cell depletion. The choice between them will largely depend on the specific research question.
This compound ablation is unparalleled for its ability to target cells based on their functional state, making it ideal for dissecting the roles of specific neuronal ensembles in behavior and memory. However, its effects can be variable, ranging from reversible inactivation to permanent ablation, and it requires intracranial surgery for administration.
Diphtheria toxin ablation , on the other hand, offers highly efficient and specific cell depletion based on genetic targeting. Its systemic administration and rapid timeline make it a robust tool for studying the consequences of removing a particular cell type from an entire organism or tissue.
By carefully considering the principles, protocols, and performance characteristics outlined in this guide, researchers can make an informed decision on which cell ablation strategy will best serve their experimental goals.
References
- 1. listlabs.com [listlabs.com]
- 2. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Diphtheria toxin–mediated ablation of lymphatic endothelial cells results in progressive lymphedema [insight.jci.org]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeted Diphtheria Toxin-Based Therapy: A Review Article [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Diphtheria toxin receptor-mediated conditional and targeted cell ablation in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A brain-sparing diphtheria toxin for chemical genetic ablation of peripheral cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Histological Validation of Daun02 Target Engagement
This guide provides a comprehensive overview of the histological methods used to validate the target engagement of Daun02, a prodrug system for the selective inactivation of genetically targeted cells. It is intended for researchers, scientists, and drug development professionals working to establish causal links between cellular activity and biological outcomes. This document details the underlying mechanism of this compound, presents experimental protocols, and compares methodologies for assessing its cellular effects, supported by quantitative data structures and visual diagrams.
Mechanism of this compound Action
This compound is a biologically inactive prodrug that serves as a powerful tool for selectively inactivating cells that express the bacterial enzyme β-galactosidase (β-gal).[1][2] The system is widely used in neuroscience in conjunction with transgenic animals, such as c-fos-lacZ rats, where the lacZ gene (encoding β-gal) is placed under the control of the immediate early gene c-fos promoter.[3][4][5] In this model, strong neuronal activation induces the co-expression of c-Fos and β-gal, tagging the activated cells.[5][6]
Upon direct injection into the brain region of interest, this compound is taken up by cells and is converted by β-gal into its active form, daunorubicin.[1][2] Daunorubicin is a potent cytotoxic agent that can inactivate the target neurons through two primary mechanisms: the reduction of cellular excitability or the induction of apoptosis (cell death).[1][3][4][5] This targeted inactivation allows researchers to investigate the causal role of specific neuronal ensembles in various behaviors.[2][7]
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.salisbury.edu [faculty.salisbury.edu]
Interpreting Behavioral Data from Daun02 Experiments: A Comparative Guide
For researchers and drug development professionals, understanding the causal link between neural activity and behavior is paramount. The Daun02 inactivation method offers a powerful tool to dissect these relationships by selectively silencing neurons activated during specific behavioral paradigms. This guide provides a comprehensive overview of the this compound system, compares its performance with alternative techniques—optogenetics and chemogenetics (DREADDs)—and presents supporting experimental data and detailed protocols to aid in the interpretation of behavioral outcomes.
The this compound Inactivation System: An Overview
The this compound method is a chemogenetic tool used to selectively inactivate neurons that were recently activated by a specific stimulus or behavior.[1][2] This technique relies on c-Fos-lacZ transgenic rodents, in which the promoter for the immediate early gene c-fos—a marker of recent neuronal activation—drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][2] When the inactive prodrug this compound is administered to a specific brain region, the β-gal present in activated neurons converts it into the cytotoxic compound daunorubicin.[1][3][4] Daunorubicin then inactivates these specific neurons, primarily through inducing apoptosis (programmed cell death) or disrupting voltage-dependent calcium channels.[3][4][5] This targeted inactivation allows researchers to establish a causal relationship between the activity of a specific neuronal ensemble and a particular behavior.[2][6]
Signaling Pathway of this compound-Mediated Neuronal Inactivation
The conversion of this compound to daunorubicin initiates a cascade of intracellular events leading to neuronal silencing. One of the primary mechanisms is the induction of the intrinsic apoptosis pathway.
Caption: Mechanism of this compound-induced neuronal inactivation.
Performance Comparison: this compound vs. Alternatives
While effective for establishing causality, the this compound method is one of several techniques available for manipulating neuronal activity. Optogenetics and DREADDs are two prominent alternatives, each with distinct advantages and limitations.
| Feature | This compound Inactivation | Optogenetics | Chemogenetics (DREADDs) |
| Principle | Chemogenetic inactivation of c-Fos active cells.[1][2] | Light-sensitive ion channels/pumps to control neuronal firing. | Engineered G-protein coupled receptors activated by synthetic ligands. |
| Temporal Resolution | Low (hours to days); inactivation is long-lasting.[4] | High (milliseconds); allows for precise, real-time control of neuronal activity.[7] | Moderate (minutes to hours); dependent on ligand pharmacokinetics.[8][9] |
| Reversibility | Generally considered irreversible due to apoptosis.[3] | Reversible; activity returns to normal after light is turned off. | Reversible; effects diminish as the ligand is metabolized.[8] |
| Neuronal Modulation | Inactivation/ablation only. | Can be excitatory (e.g., Channelrhodopsin) or inhibitory (e.g., Halorhodopsin).[7] | Can be excitatory (Gq-DREADDs) or inhibitory (Gi-DREADDs).[8] |
| Targeting Specificity | Targets neurons based on recent activity (c-Fos expression).[1] | Targets neurons based on genetic promoters and the location of light delivery. | Targets neurons based on genetic promoters and viral vector injection site. |
| Invasiveness | Requires intracranial cannula implantation for drug delivery.[1] | Requires intracranial implantation of a light source (e.g., optic fiber).[7] | Requires initial virus injection; ligand can often be delivered systemically. |
| Key Advantage | Uniquely links behaviorally activated ensembles to causal roles. | Unparalleled temporal precision for dissecting circuit dynamics. | Less invasive ligand administration and longer-lasting modulation than optogenetics. |
| Key Limitation | Irreversible and slow timescale; can only inactivate, not excite. | Requires tethered or implanted light delivery hardware. | Slower onset and offset than optogenetics; potential for off-target ligand effects. |
Supporting Experimental Data
The following tables provide representative quantitative data from behavioral experiments using this compound and its alternatives.
Table 1: this compound Inactivation of Cocaine-Seeking Behavior
This table illustrates a typical outcome where this compound was used to inactivate a neuronal ensemble in the nucleus accumbens that was activated by a cocaine-associated context. Data are presented as mean ± SEM.
| Group | Treatment | Lever Presses for Cocaine-Associated Cue |
| Control | Vehicle | 45 ± 5 |
| Experimental | This compound | 15 ± 3* |
*p < 0.05 compared to Vehicle. (Data are representative of findings where this compound attenuates drug-seeking behaviors.[4][10])
Table 2: Optogenetic Inhibition of Fear Expression
This table shows representative data from a fear conditioning experiment where optogenetic inhibition (e.g., using Halorhodopsin) of amygdala neurons during the presentation of a conditioned stimulus (CS) reduces freezing behavior.
| Animal Group | Light Stimulation (during CS) | Percent Freezing Time |
| Control (eYFP) | ON | 60 ± 7% |
| Experimental (NpHR) | OFF | 62 ± 8% |
| Experimental (NpHR) | ON | 25 ± 5%* |
*p < 0.05 compared to Light OFF. (Data are representative of findings in optogenetic fear conditioning studies.[11][12][13])
Table 3: DREADD-Mediated Modulation of Locomotor Activity
This table exemplifies how excitatory (Gq) and inhibitory (Gi) DREADDs in the nucleus accumbens can bidirectionally modulate locomotor activity upon administration of the ligand CNO.
| DREADD Receptor | Ligand | Total Distance Traveled (meters) |
| mCherry (Control) | CNO | 150 ± 12 |
| hM3Dq (Excitatory) | CNO | 250 ± 20* |
| hM4Di (Inhibitory) | CNO | 80 ± 10** |
**p < 0.05, *p < 0.01 compared to mCherry Control. (Data are representative of findings from DREADD-based locomotor studies.[14][15][16])
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are summarized protocols for each technique.
This compound Inactivation Protocol
-
Animal Model : Utilize c-Fos-lacZ transgenic rats.[1]
-
Surgery : Stereotaxically implant bilateral guide cannulae targeting the brain region of interest. Allow for a 1-week recovery period.[1][17]
-
Behavioral Training : Train the animals in a specific behavioral task (e.g., drug self-administration, fear conditioning).
-
Induction Session : Re-expose the animals to the relevant behavioral cues or context to induce c-Fos and β-gal expression in the associated neuronal ensemble.
-
This compound Infusion : 90 minutes after the start of the induction session, infuse this compound (typically 4 µg/µL in a vehicle of 5% DMSO and 6% Tween-80 in PBS) or vehicle into the target brain region through the implanted cannulae.[1][17]
-
Behavioral Testing : Approximately 3 days after the infusion, test the animals' behavior to assess the effects of the neuronal inactivation.[4]
-
Histology : Perfuse the animals and process the brain tissue to verify cannula placement and assess the extent of neuronal inactivation (e.g., via X-gal staining for β-gal).[1]
Optogenetics Protocol
-
Virus Injection and Fiber Implantation : Inject an adeno-associated virus (AAV) expressing an opsin (e.g., ChR2-eYFP) into the target brain region. In the same surgery, implant an optic fiber cannula above the injection site.[7]
-
Recovery and Expression : Allow 2-3 weeks for recovery and optimal opsin expression.
-
Habituation : Habituate the animal to being connected to the fiber optic patch cord.
-
Behavioral Testing : During the behavioral task, deliver light of the appropriate wavelength and intensity through the patch cord to activate or inhibit the targeted neurons.[7][18] Light delivery protocols are often counterbalanced (light-on vs. light-off epochs) to observe real-time behavioral changes.[7]
-
Histology : Verify virus expression and fiber placement post-experiment.
DREADDs Protocol
-
Virus Injection : Inject an AAV expressing a DREADD receptor (e.g., hM3Dq-mCherry or hM4Di-mCherry) into the target brain region.[8]
-
Recovery and Expression : Allow at least 3-4 weeks for recovery and robust receptor expression.
-
Ligand Administration : Administer the designer drug (e.g., Clozapine-N-Oxide, CNO) or vehicle, typically via intraperitoneal injection, 20-30 minutes before the behavioral test.[8][9]
-
Behavioral Testing : Conduct the behavioral assay to assess the impact of neuronal activation or inhibition.
-
Histology : Verify DREADD expression in the targeted region via fluorescence microscopy.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental timelines and logical relationships for this compound and its alternatives.
This compound Experimental Workflow
Caption: A typical experimental workflow for a this compound inactivation study.
Comparison of Neuronal Manipulation Techniques
Caption: Logical comparison of this compound, Optogenetics, and DREADDs.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice [jove.com]
- 8. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 10. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fear conditioning induces distinct patterns of gene expression in lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal Ensembles in Amygdala, Hippocampus, and Prefrontal Cortex Track Differential Components of Contextual Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine D1 receptors involved in locomotor activity and accumbens neural responses to prediction of reward associated with place - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Activity of D1/2 Receptor Expressing Neurons in the Nucleus Accumbens Regulates Running, Locomotion, and Food Intake [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. A Step-by-Step Protocol for Optogenetic Kindling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Daun02
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of Daun02, a prodrug of the potent chemotherapeutic agent Daunorubicin. Adherence to these procedures is critical to mitigate risks of exposure and ensure a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure to this compound. All personnel handling this compound must be trained in the correct donning and doffing procedures.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) | Prevents skin contact with the hazardous drug. Double-gloving provides an additional barrier. |
| Gown | Disposable, impermeable, solid-front gown with back closure and long sleeves with tight-fitting cuffs | Protects skin and personal clothing from contamination. Back closure minimizes the risk of frontal splashes. |
| Eye/Face Protection | Goggles with side shields or a full-face shield | Protects mucous membranes of the eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) | Required when handling the powder form outside of a containment device, during spill cleanup, or when aerosolization is possible. |
| Shoe Covers | Two pairs of disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, its active metabolite, Daunorubicin, is a known hazardous drug. All handling should be performed within a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a Compounding Aseptic Containment Isolator (CACI), to minimize exposure to the lowest detectable level.
Table 2: Nitrile Glove Breakthrough Times for Daunorubicin
| Glove Material | Thickness | Breakthrough Time (minutes) | Citation |
| Nitrile | Not Specified | > 240 | [1] |
Note: Breakthrough times can vary significantly based on the glove manufacturer, thickness, and the specific formulation of the drug. It is imperative to consult the glove manufacturer's specific chemical resistance data for Daunorubicin. Gloves should be changed immediately if contamination is suspected or if they are torn or punctured.
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking
-
Personnel must wear a single pair of chemotherapy-rated gloves.
-
Inspect the shipping container for any signs of damage or leakage in a designated receiving area.
-
If the container is damaged, it should be treated as a spill and handled according to the spill management protocol.
-
Carefully unpack the compound within a C-PEC.
-
Verify the label and integrity of the primary container.
2. Preparation and Handling
-
All manipulations of this compound, including weighing of the powder and reconstitution, must be performed within a C-PEC.
-
Wear all prescribed PPE as detailed in Table 1.
-
Use a plastic-backed absorbent pad to cover the work surface within the C-PEC.
-
When handling the powder, use techniques to minimize aerosol generation.
-
For reconstitution, use a closed system drug-transfer device (CSTD) if available.
-
All containers holding this compound must be clearly labeled as "Hazardous Drug."
3. Spill Management
-
In the event of a spill, immediately evacuate and restrict access to the area.
-
Personnel involved in the cleanup must wear full PPE, including a PAPR for large spills.
-
Use a spill kit specifically designed for hazardous drugs.
-
Absorb liquids with appropriate absorbent materials and treat solids with a deactivating agent if available.
-
Clean the area from the outer edge of the spill towards the center.
-
All materials used for cleanup must be disposed of as hazardous waste.
4. Disposal Plan
-
All disposable PPE (gloves, gown, shoe covers, respirator) worn while handling this compound is considered contaminated and must be disposed of in a designated hazardous waste container.
-
Empty vials, syringes, and other contaminated labware must also be disposed of in the hazardous waste container.
-
Follow all institutional, local, and federal regulations for the disposal of hazardous pharmaceutical waste.
Visual Workflow and Pathway Diagrams
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams are provided.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
